MT-DADMe-ImmA
Description
Properties
IUPAC Name |
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHMDFGHOCNNOE-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of MT-DADMe-ImmA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Methylthio-DADMe-Immucillin-A (MT-DADMe-ImmA), a potent transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP). This document outlines its molecular interactions, downstream cellular effects, and the experimental basis for these findings, tailored for a scientific audience.
Core Mechanism: Inhibition of 5'-methylthioadenosine Phosphorylase (MTAP)
This compound is a powerful inhibitor of MTAP, an essential enzyme in the methionine salvage pathway.[1][2] The primary function of MTAP is the phosphorolytic cleavage of 5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate.[1] By potently inhibiting MTAP, this compound leads to the intracellular accumulation of MTA.[1] This accumulation is the pivotal event that triggers a cascade of downstream cellular responses.
The inhibition of human MTAP by this compound is characterized by a very low dissociation constant (Ki), indicating a high-affinity interaction.[3][4]
Quantitative Inhibition Data
| Parameter | Value | Target | Reference |
| Ki | 90 pM | Human MTAP | [3][4] |
| Ki | 86 pM | Human MTAP | [1][5] |
| Ki | 1.7 nM | MTAP | [6] |
Downstream Cellular Consequences
The elevation of intracellular MTA levels following MTAP inhibition by this compound initiates several key cellular events:
Disruption of Polyamine Metabolism
The accumulation of MTA leads to a decrease in cellular polyamines.[1][3][4] This occurs because MTA is a product of the polyamine biosynthesis pathway, and its buildup can feedback-inhibit key enzymes in this pathway.
Induction of Apoptosis in Susceptible Cancer Cells
A significant consequence of MTAP inhibition by this compound, in combination with MTA, is the induction of apoptosis in specific cancer cell lines, particularly head and neck squamous cell carcinomas like FaDu and Cal27.[1][3][4] Notably, this compound alone does not induce apoptosis; the presence of its substrate, MTA, is required to elicit this effect.[1][3][4]
The apoptotic pathway is characterized by:
-
Loss of mitochondrial inner membrane potential[1]
-
Activation of mitochondria-dependent caspases[1]
-
Cell cycle arrest at the G2/M phase[1]
This pro-apoptotic effect displays selectivity. Normal human fibroblast cell lines and cancer cell lines with an MTAP gene deletion (e.g., MCF7 breast cancer cells) do not undergo apoptosis when treated with this compound and MTA.[1][3]
Epigenetic Modifications
The accumulation of MTA is also linked to changes in cellular methylation patterns. Studies have revealed that treatment with this compound can lead to decreased CpG island methylation in responsive cancer cells.[1] This suggests that the selective action of this compound may be, in part, due to cell-specific epigenetic effects.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow to assess its effects.
Figure 1: Signaling pathway of this compound action.
Figure 2: A representative experimental workflow.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of this compound. In a FaDu mouse xenograft model, both oral and intraperitoneal administration of this compound suppressed tumor growth.[3][6] The biological half-life for the action of oral this compound has been reported to be approximately 6.3 days.[3][4]
In Vivo Efficacy Data
| Model | Treatment | Outcome | Reference |
| FaDu Mouse Xenograft | 5, 9, and 21 mg/kg per day for 28 days | Reduced tumor growth | [6] |
| FaDu Mouse Xenograft | Oral or intraperitoneal treatment | Suppressed tumor growth | [3] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cells (e.g., FaDu, Cal27) are seeded in 96-well plates at a density of 10,000 cells per well.
-
Treatment: Cells are incubated with increasing concentrations of this compound (ranging from 100 pM to 100 µM) at fixed concentrations of MTA (e.g., 0, 5, 10, and 20 µM).[4]
-
Incubation: The treated cells are incubated for 4 days.[4]
-
Assessment: Cell viability is evaluated using the Alamar Blue assay.[4]
In Vivo Tumor Growth Inhibition
-
Model: FaDu tumors are established in immunodeficient mice (xenograft model).
-
Treatment: Mice are treated with this compound via oral or intraperitoneal administration.[3] A specific dosing regimen cited is 5, 9, and 21 mg/kg per day for 28 days.[6]
-
Monitoring: Tumor growth is monitored over time to assess the efficacy of the treatment.[3][6]
Conclusion
This compound is a highly potent and specific inhibitor of MTAP. Its mechanism of action is centered on the inhibition of this enzyme, leading to the accumulation of MTA. This, in turn, disrupts polyamine metabolism, induces apoptosis in susceptible cancer cells, and influences epigenetic patterns. The selectivity of this compound for certain cancer cells, particularly those with a functional MTAP enzyme, and its demonstrated in vivo efficacy, underscore its potential as a therapeutic agent in oncology. Further research into the nuances of its epigenetic effects could unveil additional layers of its mechanism and broaden its therapeutic applicability.
References
- 1. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. caymanchem.com [caymanchem.com]
MT-DADMe-ImmA: A Potent Inhibitor of 5'-methylthioadenosine Phosphorylase for Cancer Therapy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5'-methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of 5'-methylthioadenosine (MTA) to adenine and 5-methylthio-D-ribose-1-phosphate. In normal cells, this pathway is essential for recycling methionine and synthesizing polyamines. Notably, the gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of human cancers, making MTAP a promising target for selective cancer therapy. MT-DADMe-ImmA (Methylthio-DADMe-Immucillin-A) has emerged as a potent, transition-state analogue inhibitor of human MTAP, demonstrating significant potential in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, experimental protocols, and the signaling pathways it modulates.
Quantitative Inhibitory Activity
This compound is a slow-onset, tight-binding inhibitor of human MTAP. Its high affinity is reflected in the low picomolar to nanomolar inhibition constants reported across various studies.
| Parameter | Value | Species | Reference |
| Ki | 90 pM | Human | [1][2] |
| Ki | 86 pM | Human | [3][4] |
| Ki | 1.7 nM | Human | [5] |
Mechanism of Action
This compound functions as a transition state analogue, mimicking the ribooxacarbenium ion intermediate formed during the enzymatic cleavage of MTA.[4] This high-affinity binding effectively blocks the active site of MTAP, leading to the intracellular accumulation of its substrate, MTA.[3][6] Elevated MTA levels have several downstream consequences that contribute to the anti-cancer effects of this compound:
-
Polyamine Depletion: The accumulation of MTA inhibits spermidine and spermine synthases, leading to a decrease in cellular polyamine levels, which are essential for cell growth and proliferation.[1][3]
-
PRMT5 Inhibition: MTA competes with the methyl donor S-adenosylmethionine (SAM) for binding to protein arginine methyltransferase 5 (PRMT5).[7][8][9] This inhibition of PRMT5, a key enzyme involved in histone and protein methylation, leads to alterations in gene expression, cell cycle arrest, and apoptosis.[8][9]
-
Induction of Apoptosis: In cancer cells with a functional MTAP, the combination of this compound and exogenous MTA has been shown to induce apoptosis. This effect is not observed in MTAP-deficient cancer cells or normal cells, highlighting the targeted nature of this therapeutic strategy.[2][3]
Signaling Pathway
The inhibition of MTAP by this compound initiates a cascade of intracellular events culminating in anti-tumor activity.
Caption: Signaling pathway initiated by this compound inhibition of MTAP.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
A definitive, detailed protocol for a specific MTAP enzyme inhibition assay with this compound was not available in the searched literature. However, a general protocol for such an assay can be outlined based on common enzymology practices.
Objective: To determine the inhibitory potential (e.g., IC50 or Ki) of this compound against purified human MTAP.
Materials:
-
Purified recombinant human MTAP enzyme
-
5'-methylthioadenosine (MTA) as the substrate
-
Inorganic phosphate
-
A suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
A method to detect product formation (adenine or 5-methylthio-D-ribose-1-phosphate). This can be achieved using spectrophotometry (measuring the change in absorbance at a specific wavelength) or a coupled enzyme assay.
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of MTAP, MTA, and this compound in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of MTAP enzyme to all wells (except for the negative control).
-
Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate, MTA.
-
-
Detection:
-
Monitor the rate of product formation over time using a microplate reader. The specific detection method will depend on the product being measured.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Cell Viability Assay
The effect of this compound on cell viability is typically assessed in the presence of MTA, as this compound alone does not induce apoptosis.[2][3]
Objective: To evaluate the cytotoxic effects of this compound in combination with MTA on cancer cell lines.
Materials:
-
Normal human fibroblast cell lines (as a control)[2]
-
MTAP-deficient cell line (e.g., MCF7) (as a control)[2]
-
Cell culture medium and supplements
-
This compound
-
MTA
-
Cell viability reagent (e.g., Alamar Blue, MTT, MTS)[1][10][11]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[1]
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 100 pM to 100 µM) in cell culture medium containing a fixed concentration of MTA (e.g., 0, 5, 10, or 20 µM).[1]
-
Remove the old medium from the cells and add the treatment media.
-
-
Incubation: Incubate the cells for a specified period (e.g., 4 days).[1]
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or fluorometric development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line for tumor induction (e.g., FaDu)[3]
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound via the desired route (e.g., oral or intraperitoneal) at specified doses (e.g., 5, 9, or 21 mg/kg/day).[5]
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to evaluate the efficacy of this compound.
Caption: General experimental workflow for evaluating this compound.
Synergistic Combinations
Recent research has explored the synergistic effects of this compound with other targeted therapies. A notable example is the combination with MAT2a (methionine adenosyltransferase 2 alpha) inhibitors, such as AG-270.[8][9] In MTAP-positive colorectal cancer cells, the combination of this compound and AG-270 mimics the synthetic lethality observed in MTAP-deficient cells treated with a MAT2a inhibitor alone.[8][9] This combination leads to a significant increase in the intracellular MTA:SAM ratio, thereby enhancing the inhibition of PRMT5 and inducing apoptosis.[9] This strategy expands the potential utility of MTAP inhibition to a broader range of cancers that retain MTAP expression.
Conclusion
This compound is a highly potent and specific inhibitor of MTAP with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, centered on the accumulation of MTA and subsequent inhibition of polyamine synthesis and PRMT5 activity, provides a strong rationale for its further development as a therapeutic agent. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field of cancer biology and drug discovery. Future investigations into synergistic combinations and the development of biomarkers to identify sensitive patient populations will be crucial in translating the promise of this compound into clinical applications.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picomolar transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase and X-ray structure with MT-immucillin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
In-Depth Technical Guide: Investigating the Epigenetic Effects of MT-DADMe-ImmA Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MT-DADMe-ImmA, a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP), is emerging as a significant tool in epigenetic research and targeted cancer therapy. By disrupting the methionine salvage pathway, this compound treatment leads to the intracellular accumulation of 5'-methylthioadenosine (MTA). This accumulation has profound downstream effects on the epigenome, primarily through the inhibition of protein arginine methyltransferase 5 (PRMT5) and a subsequent reduction in symmetric dimethylarginine (sDMA) levels on histone and non-histone proteins. Furthermore, studies have indicated that this compound treatment can induce a decrease in CpG island methylation. This technical guide provides a comprehensive overview of the epigenetic effects of this compound, including detailed experimental protocols and a summary of its mechanism of action, to support further investigation and drug development in this promising area.
Core Mechanism of Action
This compound is a transition-state analogue inhibitor of MTAP, an enzyme crucial for the salvage of adenine and methionine from MTA. In many cancers, particularly those with a homozygous deletion of the CDKN2A gene, the adjacent MTAP gene is co-deleted. This genetic vulnerability makes MTAP-deficient cancer cells selectively sensitive to the cytotoxic effects of MTA accumulation.
The primary mechanism of this compound's epigenetic effects is the inhibition of MTAP, which leads to a significant increase in intracellular MTA concentrations. MTA, in turn, acts as a competitive inhibitor of S-adenosylmethionine (SAM), the universal methyl donor, for binding to PRMT5. This inhibition of PRMT5 activity results in a global reduction of sDMA modifications on a variety of protein substrates, including histones.
Signaling Pathway of this compound Induced Epigenetic Modification
Quantitative Data on Epigenetic Modifications
While the qualitative epigenetic effects of this compound are established, comprehensive quantitative data in tabular format from peer-reviewed publications remains limited. The following sections summarize the key observed changes.
DNA Methylation
Table 1: Summary of this compound Effect on CpG Island Methylation
| Cell Line | Treatment Condition | Method of Analysis | Observed Effect | Quantitative Data Availability |
| FaDu | This compound | CpG Island Microarray | Decreased CpG island methylation[1] | Specific gene methylation changes not tabulated in the source. |
Histone Modifications
The most well-documented histone modification affected by this compound treatment is the reduction of symmetric dimethylarginine (sDMA). This is a direct consequence of PRMT5 inhibition by MTA. Western blot analyses have qualitatively confirmed a decrease in global sDMA levels in cells treated with MTAP inhibitors or in MTAP-deficient cells, which mimics the effect of this compound.
Table 2: Summary of this compound Effect on Symmetric Dimethylarginine (sDMA)
| Cell Model | Treatment/Condition | Method of Analysis | Observed Effect | Quantitative Data Availability |
| MTAP-deficient lung cancer cells | MTAP knockout | Western Blot | Significantly diminished sDMA levels. | Densitometry may be used to quantify blot images, but specific fold-change data is not consistently tabulated across studies. |
| Various cancer cell lines | MTA treatment | Western Blot | Decreased protein sDMAylation. | Visual reduction in band intensity is reported; precise quantification varies. |
Gene Expression
Changes in DNA methylation and histone modifications are expected to lead to alterations in gene expression. While it is reported that this compound treatment can induce apoptosis-related gene expression changes in sensitive cancer cell lines, comprehensive tables of up- and down-regulated genes with their corresponding fold changes are not consistently available in the public domain.
Table 3: Summary of this compound Effect on Gene Expression
| Cell Line | Treatment Condition | Method of Analysis | Observed Effect | Quantitative Data Availability |
| FaDu | This compound | Not Specified | Induction of apoptosis. | Specific gene expression changes and fold-change data are not provided in a tabular format in the reviewed literature. |
Detailed Experimental Protocols
The following protocols provide a framework for investigating the epigenetic effects of this compound treatment.
Analysis of CpG Island Methylation via Microarray
This protocol is adapted for the analysis of drug-treated cancer cells.
Experimental Workflow for CpG Island Microarray Analysis
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., FaDu) to 70-80% confluency. Treat one group with the desired concentration of this compound and a control group with vehicle (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
Genomic DNA Extraction: Harvest cells and extract high-quality genomic DNA using a commercially available kit.
-
Restriction Enzyme Digestion: Digest genomic DNA with a methylation-sensitive restriction enzyme (e.g., HpaII) and a methylation-insensitive isoschizomer (e.g., MspI) in separate reactions.
-
Ligation of Adapters: Ligate specific adapters to the digested DNA fragments.
-
PCR Amplification: Amplify the adapter-ligated fragments using PCR with primers specific to the adapter sequence.
-
Fluorescent Labeling: Label the amplified DNA from the control and treated samples with different fluorescent dyes (e.g., Cy3 and Cy5).
-
Microarray Hybridization: Combine the labeled DNA samples and hybridize them to a CpG island microarray slide.
-
Microarray Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence intensity for each spot.
-
Data Analysis: Normalize the fluorescence data and identify CpG islands with significant differences in methylation between the treated and control samples.
Quantification of Symmetric Dimethylarginine (sDMA) by Western Blot
This protocol is designed for the quantitative analysis of global sDMA levels.
Experimental Workflow for sDMA Western Blot
Protocol:
-
Cell Lysis and Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (sDMA) overnight at 4°C. In parallel, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Chemiluminescent Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the sDMA signal to the loading control to determine the relative change in sDMA levels.
Gene Expression Analysis by RT-qPCR
This protocol is for the validation of gene expression changes identified through broader screening methods or for investigating specific target genes.
Experimental Workflow for RT-qPCR
Protocol:
-
Total RNA Extraction: After this compound treatment, harvest cells and extract total RNA using a suitable kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Quantitative PCR: Perform qPCR using a real-time PCR system with a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay. Use gene-specific primers for the target gene(s) and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion and Future Directions
This compound represents a powerful tool for dissecting the epigenetic consequences of MTAP inhibition. The accumulation of MTA and subsequent inhibition of PRMT5-mediated symmetric dimethylation are key events that can alter the epigenetic landscape and influence cellular fate, particularly in MTAP-deficient cancers. While the effects on CpG island methylation are also reported, further research is needed to elucidate the precise mechanisms and to generate comprehensive quantitative datasets. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the epigenetic effects of this compound, paving the way for the development of novel therapeutic strategies targeting epigenetic vulnerabilities in cancer. Future studies should focus on generating high-resolution, genome-wide data on DNA methylation and histone modifications following this compound treatment to identify specific gene targets and pathways that are epigenetically regulated by this compound.
References
The Role of MT-DADMe-ImmA in the Disruption of Bacterial Quorum Sensing: A Technical Guide
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication system employed by bacteria to monitor their population density and collectively regulate gene expression.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers (AIs).[1] Once a threshold concentration of these molecules is reached, bacteria initiate a coordinated response, leading to the expression of genes that are most beneficial when activated in a synchronized, population-wide manner. These regulated behaviors are often associated with pathogenicity, including the formation of biofilms, production of virulence factors, and development of antibiotic resistance.[2][3]
The increasing prevalence of multi-drug resistant bacteria presents a significant global health challenge.[4] Consequently, strategies that disrupt bacterial communication without directly killing the bacteria—thereby exerting less selective pressure for resistance—are being explored as novel anti-infective therapies.[1][5] One of the most promising targets in this arena is the enzyme 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN).[1][6]
MTAN is a crucial enzyme in bacterial metabolic pathways that are directly linked to the synthesis of autoinducers.[2] This guide focuses on a potent transition-state analogue inhibitor of MTAN, 5'-methylthio-4'-deaza-1'-aza-2'-deoxy-1'-(9-methylene)-immucillin-A (MT-DADMe-ImmA), and its role as a disruptor of bacterial quorum sensing. We will delve into its mechanism of action, inhibitory effects, and the experimental methodologies used to characterize its function.
Mechanism of Action: Targeting the Hub of Autoinducer Synthesis
This compound functions as a slow-onset, tight-binding inhibitor of MTAN.[1][4] It is designed as a transition-state analogue, meaning it mimics the unstable, high-energy transition state of the enzymatic reaction catalyzed by MTAN.[2] This mimicry allows it to bind to the enzyme's active site with exceptionally high affinity, often millions of times tighter than the natural substrate, effectively locking the enzyme in an inactive state.[1][7]
By inhibiting MTAN, this compound and its analogues simultaneously block the production of multiple autoinducer types, effectively silencing a broad range of bacterial communication channels.[2]
Quantitative Data on Inhibitory Potency
The efficacy of this compound and its analogues has been quantified against both purified enzymes and whole bacterial cells. The data consistently demonstrate potent inhibition across different pathogenic species.
Table 1: Inhibition of Purified MTAN Enzymes
This table summarizes the equilibrium dissociation constants (Ki*) for various DADMe-ImmA analogues against Vibrio cholerae MTAN (VcMTAN). The low picomolar values indicate extremely tight binding to the enzyme.
| Compound | Target Enzyme | Ki* (pM) | Reference |
| This compound | VcMTAN | 73 | [1][2][6] |
| EtT-DADMe-ImmA | VcMTAN | 70 | [1][2][6] |
| BuT-DADMe-ImmA | VcMTAN | 208 | [1][2][6] |
Ki represents the equilibrium dissociation constant for slow-onset, tight-binding inhibitors.
Table 2: Inhibition of Autoinducer-2 (AI-2) Production in Bacterial Cells
| Compound | Bacterial Strain | IC50 (nM) | Reference |
| This compound | Vibrio cholerae N16961 | 27 | [1][2][6] |
| EtT-DADMe-ImmA | Vibrio cholerae N16961 | 31 | [1][2][6] |
| BuT-DADMe-ImmA | Vibrio cholerae N16961 | 6 | [1][2][6] |
| This compound | Escherichia coli O157:H7 | 600 ± 50 | [1][2][6] |
| BuT-DADMe-ImmA | Escherichia coli O157:H7 | 125 ± 24 | [1][2][6] |
Impact on Bacterial Phenotypes: Biofilm Formation
Biofilm formation is a critical virulence factor regulated by quorum sensing, providing bacteria with a protective environment that is resistant to antibiotics and host immune responses.[1][3][9] By disrupting AI production, MTAN inhibitors significantly impair the ability of bacteria to form biofilms.
Table 3: Reduction of Biofilm Formation
The following data show the effect of BuT-DADMe-ImmA on biofilm production in pathogenic E. coli and V. cholerae. The inhibitor was shown to reduce biofilm formation without affecting bacterial growth, highlighting its specific anti-QS activity.
| Compound (Concentration) | Bacterial Strain | Biofilm Reduction (%) | Reference |
| BuT-DADMe-ImmA (1 µM) | Escherichia coli O157:H7 | 18 | [1] |
| BuT-DADMe-ImmA (1 µM) | Vibrio cholerae N16961 | 71 | [1] |
Experimental Protocols
The characterization of this compound's function relies on specific and sensitive bioassays. Detailed methodologies for two key experiments are provided below.
Protocol 1: Autoinducer-2 (AI-2) Bioassay
Materials:
-
Test Strain: E. coli O157:H7 or V. cholerae N16961
-
Growth Media: Autoinducer Bioassay (AB) medium for the reporter, Luria-Bertani (LB) broth for test strains.
-
This compound stock solution.
-
96-well microtiter plates (white, clear-bottom for luminescence reading).
-
Luminometer.
Methodology:
-
Preparation of Cell-Free Supernatant:
-
Grow the test strain (E. coli or V. cholerae) in LB broth overnight.
-
Inoculate fresh LB medium containing serial dilutions of this compound with the overnight culture. Include a no-inhibitor control.
-
Incubate until the culture reaches a specific optical density (e.g., OD600 of ~2.0).
-
Centrifuge the cultures to pellet the cells.
-
Filter the supernatant through a 0.2 µm filter to remove any remaining bacteria. This is the cell-free culture fluid (CF).
-
-
Reporter Strain Assay:
-
Grow the V. harveyi BB170 reporter strain overnight in AB medium.
-
Dilute the overnight culture 1:5000 into fresh AB medium.
-
In a 96-well plate, add 180 µL of the diluted reporter strain suspension to each well.
-
Add 20 µL of the prepared cell-free culture fluid (from step 1) to the corresponding wells.
-
Incubate the plate with shaking at 30°C.
-
-
Data Collection and Analysis:
-
Measure bioluminescence (in relative light units, RLU) and optical density (OD600) every hour for several hours.
-
Calculate the fold induction of bioluminescence relative to a blank control (medium only).
-
Plot the fold induction against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Biofilm Formation Assay
This protocol quantifies the formation of biofilm on a solid surface and assesses the inhibitory effect of this compound.
Objective: To measure the reduction in biofilm mass in the presence of this compound.
Materials:
-
Bacterial Strain: E. coli O157:H7 or V. cholerae N16961.
-
Growth Medium: LB broth.
-
BuT-DADMe-ImmA (or other analogues).
-
96-well polystyrene microtiter plates.
-
0.1% Crystal Violet solution.
-
30% Acetic Acid or Ethanol for solubilization.
-
Microplate reader.
Methodology:
-
Biofilm Growth:
-
Grow the bacterial strain in LB broth overnight.
-
In a 96-well plate, add 200 µL of fresh LB medium per well, containing the desired concentration of the inhibitor (e.g., 1 µM BuT-DADMe-ImmA) or a vehicle control.
-
Inoculate each well with the overnight culture (e.g., at a 1:100 dilution).
-
Incubate the plate under static conditions at a suitable temperature (e.g., 25°C) for 24-48 hours to allow biofilm formation.
-
-
Staining and Quantification:
-
Carefully discard the planktonic (free-floating) culture from each well.
-
Gently wash the wells three times with phosphate-buffered saline (PBS) or water to remove loosely attached cells.
-
Air-dry the plate completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. Crystal violet stains the biofilm biomass.
-
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate again.
-
-
Data Collection and Analysis:
-
Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance of the solubilized stain at a wavelength of 550-600 nm (e.g., OD595) using a microplate reader.
-
Compare the absorbance values of the inhibitor-treated wells to the control wells to calculate the percentage of biofilm reduction.
-
Conclusion and Future Perspectives
This compound and its analogues are highly potent, specific inhibitors of the bacterial enzyme MTAN. By targeting a central hub in autoinducer synthesis, these compounds effectively disrupt quorum sensing in a range of pathogenic bacteria, leading to a significant reduction in key virulence phenotypes such as biofilm formation.[1] This mechanism of action, which circumvents direct bactericidal pressure, makes MTAN inhibitors a compelling class of compounds for the development of next-generation anti-infective therapies.[4] Such an approach holds the promise of treating bacterial infections while minimizing the emergence of drug resistance.
Future research will likely focus on evaluating the in vivo efficacy of these compounds in animal models of infection, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies with traditional antibiotics. The continued investigation of MTAN inhibitors represents a promising frontier in the ongoing battle against infectious diseases.
References
- 1. Transition state analogues of 5′-methylthioadenosine nucleosidase disrupt quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Holy Triangle of Quorum Sensing, Biofilm Formation, and Antibiotic Resistance in Pathogenic Bacteria [mdpi.com]
- 4. New Generation of Antibiotics Disrupts Quorum Sensing - BioResearch - Labmedica.com [labmedica.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition state analogs of 5'-methylthioadenosine nucleosidase disrupt quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of methylthioadenosine/S-adenosylhomocysteine nucleosidase in Vibrio cholerae cellular communication and biofilm development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The chemical structure and synthesis of MT-DADMe-ImmA.
An In-depth Technical Guide to the Chemical Structure and Synthesis of MT-DADMe-ImmA
Introduction
This compound, also known as Methylthio-DADMe-Immucillin A or MTDIA, is a potent, second-generation transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).[1][2][3] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the metabolism of 5'-methylthioadenosine (MTA).[3] By inhibiting MTAP, this compound causes an accumulation of MTA in cells, which can lead to feedback inhibition of polyamine biosynthesis, alterations in DNA methylation, and ultimately, induction of apoptosis in certain cancer cell lines.[3][4] Its high potency, with reported inhibition constants (Ki) in the picomolar range, and its selectivity make it a significant tool for cancer research and a potential therapeutic agent.[1][3]
This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, targeted at researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex molecule featuring a pyrrolidine ring, mimicking the ribooxocarbenium ion of the transition state, linked to a 9-deazaadenine moiety.[2] This structural design allows it to bind with extremely high affinity to the active site of the MTAP enzyme.
Chemical Identity
The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(methylthio)methyl]-3-pyrrolidinol | [5] |
| Synonyms | MTDIA, Methylthio-DADMe-Immucillin A | [1][5] |
| CAS Number | 653592-04-2 (free base) | [1][5] |
| Molecular Formula | C13H19N5OS | [5] |
| Molecular Weight | 293.39 g/mol | |
| SMILES | CSC[C@H]1CN(Cc2c[nH]c3c(N)ncnc23)C[C@@H]1O | |
| InChI Key | NTHMDFGHOCNNOE-ZJUUUORDSA-N | [5] |
Schematic Structural Representation
The following diagram illustrates the core components and connectivity of the this compound structure. It is a schematic representation and not a formal 2D chemical structure.
Caption: Schematic diagram of this compound's core components.
Mechanism of Action
This compound functions by potently inhibiting the MTAP enzyme within the methionine salvage pathway. This pathway is crucial for recycling MTA back into S-adenosylmethionine (SAM), a universal methyl donor and a precursor for polyamine synthesis.
The workflow below illustrates the enzyme's normal function and the inhibitory action of this compound.
Caption: Inhibition of the MTAP enzyme by this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the key chiral pyrrolidine intermediate followed by its coupling to the 9-deazaadenine heterocyclic base. The definitive and detailed synthesis was reported by Evans et al. in the Journal of Medicinal Chemistry (2005).[2][5] While the full experimental details from the original publication are not reproduced here, the general synthetic strategy is outlined below.
The workflow involves a Mannich-type reaction between the pre-formed pyrrolidine intermediate, formaldehyde, and 9-deazaadenine to furnish the final compound.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The detailed, step-by-step experimental protocols, including reaction conditions, purification methods, and characterization data, are provided in the primary literature.
Reference: Evans, G.B., Furneaux, R.H., Lenz, D.H., et al. (2005). Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase. Journal of Medicinal Chemistry, 48(14), 4679-4689.[2][5]
Key Experimental Steps (General Outline):
-
Synthesis of the Chiral Pyrrolidine Intermediate: The synthesis begins from a suitable chiral starting material to construct the trans-substituted 3-hydroxy-4-((methylthio)methyl)pyrrolidine. This typically involves multiple steps including protection, epoxidation, nucleophilic ring-opening, and deprotection.
-
Coupling Reaction: The crucial carbon-nitrogen bond formation between the pyrrolidine nitrogen and the 9-deazaadenine ring is achieved. As depicted in the workflow, this is often a Mannich reaction where the secondary amine of the pyrrolidine, formaldehyde, and the C-H acidic proton on the pyrrole ring of 9-deazaadenine react to form the methylene-bridged final product.
-
Purification: The final compound is purified using standard laboratory techniques, such as column chromatography and/or recrystallization, to yield the highly pure active inhibitor.
Quantitative Data Summary
The biological activity of this compound is characterized by its exceptionally tight binding to the MTAP enzyme.
Table 5.1: Biological Activity
| Parameter | Value | Target Enzyme | Notes | Reference(s) |
| Ki | 90 pM | Human MTAP | Equilibrium dissociation constant. | [1] |
| Ki | 86 pM | Human MTAP | Reported as a slow-onset inhibitor. | [3] |
| Ki | 1.7 nM | MTAP | [5] | |
| In Vivo Half-Life | 6.3 days (biological) | MTAP Activity | Refers to the return of MTAP activity after oral administration in mice. |
Table 5.2: Solubility Data
| Solvent | Concentration / Solubility | Reference(s) |
| DMSO | ≥ 2.5 mg/mL (8.52 mM) | [1] |
| DMSO | 50 mg/mL (170.42 mM) | |
| DMF | 10 mg/mL | [5] |
| PBS (pH 7.2) | 1 mg/mL | [5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Unveiling the Preclinical Power of MT-DADMe-ImmA in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical efficacy of MT-DADMe-ImmA, a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP), in various xenograft models. This compound has demonstrated significant anti-tumor activity, particularly in cancers with MTAP gene deletion, a common alteration in many malignancies. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from xenograft studies, and detailed experimental protocols to aid in the design and interpretation of future preclinical research.
Core Mechanism of Action
This compound is a transition state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP), exhibiting a remarkable inhibitory constant (Ki) of 90 pM.[1][2] MTAP's primary function is the salvage of 5'-methylthioadenosine (MTA), converting it back to S-adenosylmethionine (SAM), a critical methyl donor for numerous cellular processes.[3] By inhibiting MTAP, this compound leads to an accumulation of cellular MTA.[3][4] This buildup of MTA is believed to be the active agent responsible for the subsequent anti-tumor effects.[3]
The accumulation of MTA has several downstream consequences, including a decrease in polyamines and the induction of apoptosis.[1][3] This apoptotic induction has been observed in head and neck squamous cell carcinoma cell lines such as FaDu and Cal27.[1][3] Notably, this effect is selective for cancer cells, as normal human fibroblast cell lines and cancer cell lines with an MTAP gene deletion (e.g., MCF7 breast cancer) do not undergo apoptosis under the same treatment conditions.[1][3] The mechanism of apoptosis involves the loss of mitochondrial inner membrane potential and the activation of mitochondria-dependent caspases, coupled with a G2/M cell cycle arrest.[3]
Furthermore, the elevated MTA levels are suggested to have cell-specific epigenetic effects, including a decrease in CpG island methylation.[3] This selective action against certain cancer cells highlights the potential of this compound as a targeted therapeutic agent.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its efficacy in a xenograft model.
Quantitative Efficacy in Xenograft Models
Studies have demonstrated the in vivo efficacy of this compound in suppressing tumor growth in various xenograft models. The time-dependent growth of FaDu tumors in immunodeficient mice is suppressed by either oral or intraperitoneal administration of this compound.[1][2]
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Outcome |
| FaDu | Head and Neck Squamous Cell Carcinoma | This compound (oral or intraperitoneal) | Not specified | Suppressed tumor growth[1][2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | This compound | 5, 9, and 21 mg/kg per day for 28 days | Reduced tumor growth[4] |
| A549 and H358 | Lung Cancer | This compound (oral) | Not specified | Susceptible to treatment[5] |
| APC Min/+ Mouse Model | Colorectal Cancer Model | This compound | Not specified | Extended lifespan[5] |
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary or vary between laboratories, the following represents a generalized protocol for a xenograft study based on available information.
1. Cell Culture and Animal Models
-
Cell Lines: FaDu (human hypopharyngeal squamous cell carcinoma), Cal27 (human tongue squamous cell carcinoma), A549 (human lung carcinoma), or H358 (human bronchioalveolar carcinoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunodeficient mice, such as athymic nude mice or SCID (Severe Combined Immunodeficient) mice, are typically used to prevent rejection of the human tumor xenografts.[6]
2. Tumor Implantation
-
Subcutaneous Xenograft Model: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of the mice.
3. Drug Preparation and Administration
-
Formulation: this compound can be formulated for in vivo administration. A common vehicle for oral administration might involve a solution of DMSO, PEG300, Tween-80, and saline.[1] For intraperitoneal injection, a formulation in PBS or saline can be used.
-
Administration: Treatment with this compound is typically initiated once tumors reach a palpable size (e.g., 50-100 mm³). Administration can be performed orally (via gavage) or through intraperitoneal injection daily or on another specified schedule.[1][2]
4. Efficacy Assessment
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. At the endpoint, tumors are excised and weighed.
-
Histological and Biomarker Analysis: A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for biomarker analysis (e.g., measurement of MTA levels, Western blotting for signaling proteins).
5. Statistical Analysis
-
Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare the tumor volumes between the treatment and control groups.
Conclusion
This compound demonstrates significant and selective preclinical anti-tumor efficacy in xenograft models of various cancers, particularly those with MTAP deletions. Its well-defined mechanism of action, involving the inhibition of MTAP and subsequent induction of apoptosis, makes it a promising candidate for targeted cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in preclinical settings. Further studies are warranted to optimize dosing schedules, explore combination therapies, and identify predictive biomarkers to guide its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on MTAP as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of 5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate.[1][2] The gene encoding MTAP is located on chromosome 9p21, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene.[3][4] Due to this proximity, the MTAP gene is frequently co-deleted with CDKN2A in a significant percentage of human cancers, estimated to be around 10-15%.[5][6] This homozygous deletion of MTAP renders cancer cells deficient in the enzyme, leading to the accumulation of its substrate, MTA.[7] This accumulation creates a unique metabolic vulnerability in cancer cells that can be exploited for therapeutic intervention, primarily through the concept of synthetic lethality.
This technical guide provides an in-depth overview of the foundational research on MTAP as a therapeutic target, focusing on the core principles of its mechanism of action, the synthetic lethal relationships with PRMT5 and MAT2A, and the experimental methodologies used to investigate these interactions.
The Role of MTAP in Cellular Metabolism and Cancer
In normal cells, MTAP plays a crucial role in salvaging adenine and methionine from MTA, a byproduct of polyamine synthesis.[1][8] The adenine is recycled into the purine pool, while 5-methylthioribose-1-phosphate is converted back to methionine.[4] In MTAP-deficient cancer cells, the inability to metabolize MTA leads to its intracellular accumulation.[7] Elevated MTA levels have been shown to act as an endogenous inhibitor of several cellular enzymes, most notably Protein Arginine Methyltransferase 5 (PRMT5).[7]
The prevalence of MTAP deletion varies across different cancer types, with some of the highest frequencies observed in glioblastoma, mesothelioma, and pancreatic cancer.[6] Studies have linked MTAP deficiency with a poorer prognosis in several cancers, highlighting its potential as a biomarker for targeted therapies.[6]
Synthetic Lethality: Targeting MTAP-Deficient Cancers
The accumulation of MTA in MTAP-deficient cells creates a state of partial PRMT5 inhibition.[7] This makes these cells exquisitely sensitive to further inhibition of PRMT5 or the upstream enzyme methionine adenosyltransferase 2A (MAT2A), which is responsible for producing the universal methyl donor S-adenosylmethionine (SAM).[2][9] This concept is known as synthetic lethality, where the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss or inhibition of either one alone is not.
The MTAP-PRMT5 Synthetic Lethal Axis
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and components of the spliceosome.[2] This modification plays a vital role in regulating gene expression, RNA splicing, and DNA damage repair.[2] In MTAP-deficient cancer cells, the elevated MTA levels partially inhibit PRMT5 activity.[7] This partial inhibition is not sufficient to kill the cells but makes them highly dependent on the remaining PRMT5 activity for survival. Therefore, pharmacological inhibition of PRMT5 with small molecules has emerged as a promising therapeutic strategy to selectively kill MTAP-deficient cancer cells while sparing normal, MTAP-proficient cells.[5][10]
The MTAP-MAT2A Synthetic Lethal Axis
MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues.[9] SAM is the essential methyl donor for all methylation reactions in the cell, including those catalyzed by PRMT5.[9] By inhibiting MAT2A, the cellular pool of SAM is depleted, which in turn further reduces the already compromised PRMT5 activity in MTAP-deficient cells.[3][5] This dual insult to the PRMT5 pathway leads to synthetic lethality in MTAP-deleted cancers.
Quantitative Data on Inhibitor Efficacy
The development of small molecule inhibitors targeting PRMT5 and MAT2A has provided valuable tools to probe the synthetic lethal relationships with MTAP deficiency. The following tables summarize key quantitative data from preclinical studies, demonstrating the selective efficacy of these inhibitors in MTAP-deficient cancer cell lines.
Table 1: IC50 Values of PRMT5 Inhibitors in MTAP-deficient vs. MTAP-proficient Cancer Cell Lines
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| GSK3326595 | MC38/gp100 | Wild-Type | ~1000 | [9] |
| MC38/gp100 | Knockout | ~1000 | [9] | |
| MRTX1719 | MC38/gp100 | Wild-Type | >10000 | [9] |
| MC38/gp100 | Knockout | ~100 | [9] | |
| B16 | Wild-Type | >10000 | [9] | |
| B16 | Knockout | ~200 | [9] | |
| TNG908 | Various | Deleted | Favorable | [4] |
| GSK595 | UWB1.289 | Mutant | See Reference | [4] |
Table 2: IC50 Values of MAT2A Inhibitors in MTAP-deficient vs. MTAP-proficient Cancer Cell Lines
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | Wild-Type | >10000 | [11] |
| HCT116 | Knockout | 25 | [11] | |
| Compound 28 | HCT116 | Knockout | 250 | [12] |
| Compound 32 | HCT116 | Knockout | 140 | [12] |
| Compound 33 | HCT116 | Knockout | 140 | [12] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay between MTAP, PRMT5, and MAT2A, as well as the experimental approaches used to study them, the following diagrams have been generated using the DOT language.
Caption: MTAP-PRMT5-MAT2A Signaling Pathway.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of MTAP as a therapeutic target.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Principle: This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Seed cells (both MTAP-proficient and -deficient) in a 96-well opaque-walled plate at a desired density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the PRMT5 or MAT2A inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values.
Western Blot for Symmetric Dimethylarginine (SDMA)
Principle: This technique is used to detect the levels of symmetric dimethylarginine, a product of PRMT5 activity, in cell lysates. A decrease in SDMA levels indicates PRMT5 inhibition.
Protocol:
-
Cell Lysis:
-
Treat MTAP-proficient and -deficient cells with the PRMT5 inhibitor or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA (e.g., anti-SDMA, clone SYM10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Cell Cycle Analysis by Flow Cytometry
Principle: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Seed and treat MTAP-proficient and -deficient cells with the PRMT5 or MAT2A inhibitor or vehicle control as described for the viability assay.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash them with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
The foundational research on MTAP as a therapeutic target has unveiled a significant vulnerability in a substantial subset of human cancers. The synthetic lethal relationships between MTAP deficiency and the inhibition of PRMT5 and MAT2A provide a clear and compelling rationale for the development of targeted therapies. The quantitative data from preclinical studies strongly support the selective efficacy of PRMT5 and MAT2A inhibitors in MTAP-deficient cancer cells. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate these pathways and develop novel therapeutic strategies. As our understanding of the intricate metabolic and signaling consequences of MTAP loss continues to grow, so too will the opportunities for innovative and effective cancer treatments.
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for using MT-DADMe-ImmA in cell culture experiments.
Introduction
MT-DADMe-ImmA (Methylthio-DADMe-Immucillin-A) is a highly potent, slow-onset, transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).[1][2][3] MTAP is a key enzyme in the polyamine biosynthesis pathway, where its sole function is to salvage 5'-methylthioadenosine (MTA).[4][5] By inhibiting MTAP, this compound leads to the intracellular accumulation of MTA.[4][6] This accumulation can induce feedback inhibition of polyamine synthesis, leading to decreased levels of polyamines like spermine.[4][5]
In specific cancer cell lines, particularly those that are MTAP-positive, this disruption of polyamine metabolism can trigger cell cycle arrest at the G2/M phase, induce apoptosis through the mitochondrial pathway, and suppress tumor growth.[2][3][4] Notably, this compound alone does not typically induce apoptosis; its cytotoxic effects are observed when co-administered with MTA, which prevents the efflux of cellular MTA into the culture medium.[1][4][7] This selective action on cancer cells, with minimal toxicity to normal cells, makes it a valuable tool for cancer research and drug development.[2][3][4]
Mechanism of Action
This compound's primary action is the potent inhibition of the MTAP enzyme. This inhibition disrupts the salvage pathway that converts MTA back to S-adenosylmethionine (SAM), a critical methyl donor and a precursor for polyamine synthesis.[4] The resulting increase in intracellular MTA concentration is believed to be the active trigger for the downstream anti-proliferative and apoptotic effects observed in sensitive cancer cell lines.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
MT-DADMe-ImmA solubility and stability in DMSO and other solvents.
Application Notes and Protocols for MT-DADMe-ImmA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, stability, and handling of this compound (Methylthio-DADMe-Immucillin A), a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP).
Application Notes
Product Information
-
Product Name: this compound
-
Molecular Weight: 293.40 g/mol [3]
Mechanism of Action
This compound is a powerful, transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP), with a Ki value as low as 90 pM.[3][5] MTAP plays a crucial role in the polyamine biosynthesis pathway by salvaging 5'-methylthioadenosine (MTA).[6] Inhibition of MTAP by this compound leads to an intracellular accumulation of MTA.[1][3][6] This accumulation, in turn, can induce apoptosis in cancer cells that are sensitive to this pathway disruption, particularly in combination with MTA.[3][6] The downstream effects are linked to the inhibition of protein arginine methyltransferase 5 (PRMT5), as MTA competes with the cofactor S-adenosylmethionine (SAM).[7][8]
Caption: MTAP Inhibition Signaling Pathway.
Solubility Data
The solubility of this compound varies across different solvents. For optimal results, particularly in DMSO, using a newly opened bottle is recommended as hygroscopic DMSO can affect solubility.[3] Sonication or gentle heating may be required to achieve complete dissolution.[3]
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL - 100 mg/mL | Solubility can range from 10 mg/mL (34.08 mM) to 100 mg/mL (340.84 mM).[1][3] Ultrasonic treatment is often necessary.[3] |
| DMF | 10 mg/mL | |
| PBS (pH 7.2) | 1 mg/mL | |
| Water | Insoluble | [2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (8.52 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.52 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (8.52 mM) | 10% DMSO, 90% Corn Oil.[3] |
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | 6 months to 1 year |
| -20°C | 1 month |
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, newly opened DMSO
-
Sterile, conical tube
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, use 2.934 mg of the compound.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution thoroughly for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.[3][4]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
-
Procedure:
-
Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 pM to 100 µM).[4][9]
-
It is recommended to prepare fresh working solutions for each experiment.
-
Protocol 3: Formulation for In Vivo Animal Studies
This protocol provides a method for preparing a dosing solution suitable for oral or intraperitoneal administration in mice.[3]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, combine the following in a sterile tube, ensuring to mix thoroughly after each addition:
-
100 µL of the 25 mg/mL this compound stock in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.[3]
-
It is strongly recommended to use this formulation on the day of preparation.[3]
-
Caption: Cell Viability Assay Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. chembk.com [chembk.com]
- 6. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
Preparation of MT-DADMe-ImmA Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of MT-DADMe-ImmA (Methylthio-DADMe-Immucillin A), a potent inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. These guidelines cover the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the stability and activity of the compound.
Introduction to this compound
This compound is a transition state analogue inhibitor of MTAP with a high affinity, exhibiting a Ki value of 90 pM.[1][3] MTAP is a key enzyme in the methionine salvage pathway, and its inhibition leads to the accumulation of 5'-methylthioadenosine (MTA).[2] This accumulation can induce apoptosis in cancer cells with specific genetic backgrounds, such as those with MTAP gene deletion, making this compound a compound of significant interest in cancer research.[1][2] It has been shown to suppress tumor growth in xenograft models.[4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉N₅OS | [5][6] |
| Molecular Weight | 293.39 g/mol | [5][6] |
| Appearance | White to off-white solid powder | [7] |
| Purity | ≥98% | [4] |
Solubility
This compound exhibits limited solubility in aqueous solutions but is soluble in several organic solvents. The choice of solvent is critical for preparing a stable and effective stock solution.
| Solvent | Solubility | Notes | Reference |
| DMSO (Dimethyl Sulfoxide) | ≥ 33.33 mg/mL (113.60 mM) | Ultrasonic treatment may be needed to aid dissolution. Use freshly opened DMSO as it is hygroscopic. | [1][8] |
| DMF (Dimethylformamide) | 10 mg/mL | [4] | |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 1 mg/mL | [4] | |
| Water | Not soluble | [7] |
Experimental Protocols: Stock Solution Preparation
This section provides detailed protocols for preparing this compound stock solutions using different solvents.
Protocol 1: High-Concentration Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO in the culture medium can be kept low (typically <0.5%).
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Refer to the table below for volume calculations.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Table for Preparing DMSO Stock Solutions:
| Desired Concentration | Volume of DMSO to add per 1 mg of this compound |
| 1 mM | 3.408 mL |
| 5 mM | 0.682 mL |
| 10 mM | 0.341 mL |
| 50 mM | 0.068 mL |
Protocol 2: Stock Solution for In Vivo Studies
For animal studies, it is often necessary to use a solvent system that is more biocompatible than pure DMSO. The following formulation is a common vehicle for intraperitoneal or oral administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure:
-
Prepare Initial DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 4.1 (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:
-
10% DMSO (from the initial stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation Example (for a 1 mL final volume):
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. The final concentration will be 2.5 mg/mL.[1]
-
-
Storage: This formulation should be prepared fresh before each use.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 3 years | [3] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [1][3] |
General Recommendations:
-
Protect the compound and its solutions from light.
-
Avoid repeated freeze-thaw cycles.[1]
-
Always use sterile techniques to prevent microbial contamination.
Visualized Workflows
Experimental Workflow: Preparing a DMSO Stock Solution
Caption: Workflow for this compound DMSO Stock Preparation.
Signaling Pathway: Inhibition of MTAP by this compound
Caption: Mechanism of MTAP Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. biocompare.com [biocompare.com]
- 7. medkoo.com [medkoo.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for In Vivo Administration of MT-DADMe-ImmA in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-DADMe-ImmA (Methylthio-DADMe-Immucillin-A) is a potent, picomolar transition-state analogue inhibitor of 5'-methylthioadenosine phosphorylase (MTAP).[1][2] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. Inhibition of MTAP by this compound leads to the accumulation of MTA, which can disrupt polyamine synthesis and induce apoptosis in cancer cells, particularly in head and neck squamous cell carcinoma and non-small cell lung cancer.[1][3][4] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the administration of this compound in various mouse xenograft models.
Table 1: Dosing Regimen for this compound in FaDu Head and Neck Squamous Cell Carcinoma Xenograft Model
| Parameter | Details | Reference |
| Cell Line | FaDu (Human Head and Neck Squamous Cell Carcinoma) | --INVALID-LINK-- |
| Mouse Strain | Immunodeficient Mice (e.g., NOD/SCID) | --INVALID-LINK-- |
| Drug Administration | Intraperitoneal (IP) or Oral Gavage (PO) | --INVALID-LINK-- |
| Dosage | 5, 9, and 21 mg/kg/day | --INVALID-LINK-- |
| Treatment Duration | 28 days | --INVALID-LINK-- |
| Reported Outcome | Reduction in tumor growth | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of this compound in Lung Cancer Xenograft Models
| Parameter | A549 Xenograft | H358 Xenograft | Reference |
| Cell Line | A549 (Human Non-Small Cell Lung Carcinoma) | H358 (Human Bronchioloalveolar Carcinoma) | --INVALID-LINK-- |
| Mouse Strain | Immunodeficient Rag2-/-γC-/- and NCr-nu mice | Immunodeficient Rag2-/-γC-/- mice | --INVALID-LINK-- |
| Drug Administration | Oral Gavage (PO) or Intraperitoneal (IP) | Oral Gavage (PO) or Intraperitoneal (IP) | --INVALID-LINK-- |
| Treatment Initiation | 6, 9, 18, or 23 days post-tumor implantation | 9 days post-tumor implantation | --INVALID-LINK-- |
| Reported Outcome | Suppression of tumor growth | Suppression of tumor growth | --INVALID-LINK-- |
Experimental Protocols
Protocol for Establishment of Subcutaneous Xenograft Models
This protocol describes the establishment of subcutaneous xenografts using cancer cell lines such as FaDu, A549, or H358.
Materials:
-
Cancer cell lines (FaDu, A549, or H358)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID, NCr-nu)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions to 70-80% confluency.
-
On the day of implantation, wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with culture medium, collect the cells, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 106 to 1 x 107 cells per 100 µL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Using a 27-30 gauge needle, subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 5-14 days.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol for Preparation and Administration of this compound
This protocol provides instructions for the formulation and administration of this compound via oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Vehicle for formulation (see below for options)
-
Sterile syringes and needles (25-27 gauge for IP, gavage needle for PO)
-
Vortex mixer and sonicator
Formulation for In Vivo Administration:
-
Option 1 (Aqueous-based for IP/PO):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[5]
-
For a final solution, mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix well. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[5]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
-
Option 2 (Oil-based for PO):
Administration Procedure:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
-
Oral Gavage (PO):
-
Gently restrain the mouse.
-
Insert a proper-sized, blunt-tipped gavage needle into the esophagus via the mouth.
-
Ensure the needle has entered the esophagus and not the trachea before slowly administering the solution.
-
The typical gavage volume for a mouse is 5-10 mL/kg.
-
Protocol for Tumor Volume Measurement and Data Analysis
This protocol outlines the procedure for monitoring tumor growth and analyzing the efficacy of this compound treatment.
Materials:
-
Digital calipers
-
Data recording software (e.g., spreadsheet program)
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers two to three times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Record the tumor volume for each mouse at each time point.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint size or for the duration of the study.
-
At the end of the study, euthanize the mice according to IACUC guidelines and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Analysis:
-
Calculate the mean tumor volume ± standard error of the mean (SEM) for each treatment group at each time point.
-
Plot the mean tumor volume over time for each group to generate tumor growth curves.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treated and control groups.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MTAP, leading to MTA accumulation and subsequent apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in mouse xenograft models.
Logical Relationship of MTAP Inhibition and Cellular Outcomes
Caption: Logical flow from MTAP inhibition to the induction of apoptosis in cancer cells.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth and Metastases of Human Lung Cancer Are Inhibited in Mouse Xenografts by a Transition State Analogue of 5′-Methylthioadenosine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth and metastases of human lung cancer are inhibited in mouse xenografts by a transition state analogue of 5'-methylthioadenosine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing MT-DADMe-ImmA for Apoptosis Studies in Head and Neck Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-DADMe-ImmA (Methylthio-DADMe-immucillin-A) is a potent and specific inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP), a key enzyme in the polyamine biosynthesis pathway.[1][2][3] Inhibition of MTAP by this compound leads to the accumulation of 5'-methylthioadenosine (MTA), which in turn induces apoptosis in specific cancer cell types, including certain head and neck squamous cell carcinoma (HNSCC) cell lines.[1][4] Notably, this apoptotic effect is selective for cancer cells and does not extend to normal human fibroblasts.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study apoptosis in HNSCC cell lines, offering a valuable tool for cancer research and drug development.
Mechanism of Action
This compound is a transition state analogue inhibitor of MTAP with a high affinity, exhibiting a Ki of approximately 86-90 pM.[2][3] The primary function of MTAP is the salvage of adenine and methionine from MTA, a byproduct of polyamine synthesis. By inhibiting MTAP, this compound causes an intracellular accumulation of MTA.[1][4] While this compound itself is not the apoptotic inducer, the resulting high concentrations of MTA trigger a cascade of events leading to programmed cell death in sensitive HNSCC cells.[1][2] This process involves G2/M cell cycle arrest, loss of mitochondrial inner membrane potential, and the activation of mitochondria-dependent caspases.[1][4]
Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound in HNSCC cell lines.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Ki for human MTAP | 86 - 90 pM | [2][3] |
| Effective in vitro concentration | 1 µM | [5] |
Table 2: Apoptotic Effects of this compound and MTA in HNSCC Cell Lines
| Cell Line | Treatment | G2/M Arrest (%) | Apoptosis (%) | Reference |
| FaDu | Control | 8 | 6 | [3] |
| 1 µM this compound + 20 µM MTA | 60 | 30 | [3] | |
| Cal27 | Control | 8 | N/A | [5] |
| 1 µM this compound + 20 µM MTA | 53 | N/A | [5] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate this compound-induced apoptosis in HNSCC cell lines.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: FaDu (ATCC® HTB-43™) and Cal27 (ATCC® CRL-2095™) are recommended HNSCC cell lines sensitive to this compound.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight. A starting density of 2,000-4,000 cells per well in a 96-well plate is recommended for viability assays.[7]
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of MTA in sterile water or PBS.
-
Treat cells with 1 µM this compound in combination with 20 µM MTA.[5]
-
Include control groups: untreated cells, cells treated with 1 µM this compound alone, and cells treated with 20 µM MTA alone.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Plate cells in a 96-well plate and treat as described in Protocol 1.
-
At the end of the treatment period, add MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Culture and treat cells in 6-well plates as described in Protocol 1.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Culture and treat cells in 6-well plates.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 5: Assessment of Mitochondrial Membrane Potential (DiOC6 Staining)
-
Culture and treat cells in 6-well plates.
-
At the end of the treatment, add DiOC6 (3,3'-dihexyloxacarbocyanine iodide) to the culture medium at a final concentration of 40 nM.
-
Incubate for 30 minutes at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry. A decrease in DiOC6 fluorescence indicates a loss of mitochondrial membrane potential.[4]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway in HNSCC.
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for this compound studies.
References
- 1. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting DNA damage response in head and neck cancers through abrogation of cell cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
Application of MT-DADMe-ImmA in prostate cancer research models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-DADMe-ImmA, also known as MTDIA (Methylthio-DADMe-Immucillin-A), is a potent, orally available, transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).[1][2] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the metabolism of 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis.[3][4] In the context of prostate cancer, a disease often characterized by high polyamine synthesis, the inhibition of MTAP by this compound presents a compelling therapeutic strategy.[3][5] Unlike many other cancers where the MTAP gene is frequently deleted, it is largely retained in prostate cancer, making MTAP a viable therapeutic target.[3][5]
The mechanism of action of this compound involves the inhibition of MTAP, leading to an accumulation of intracellular MTA.[1] This accumulation has several downstream consequences, including the disruption of S-adenosylmethionine (SAM) recycling, alterations in polyamine levels, and changes in DNA methylation patterns, ultimately resulting in anti-proliferative effects in prostate cancer cells.[1][6]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Treatment Conditions | Endpoint | Result | Reference |
| PC3 (human androgen-independent prostate cancer) | 1 µM this compound for 24 hours | MTAP Activity Inhibition | >97% inhibition | [1] |
| PC3 | >10 nM this compound + 20 µM MTA for 5 days | Proliferation | Decreased proliferation compared to controls | [1] |
| LNCaP (androgen-sensitive prostate cancer) | 1 nM to 1 mM MTDIA for 12 days | IC50 | Absolute IC50s indicated for each condition | [3] |
| LNCaP | 100 nM MTDIA + 20 µM MTA for 12 days | Growth | Blocked androgen-sensitive growth | [5] |
| DU145 (androgen-insensitive prostate cancer) | 100 nM MTDIA + 20 µM MTA for 12 days | Growth | No significant effect | [5] |
| PC3 | 100 nM MTDIA + 20 µM MTA for 12 days | Growth | No significant effect | [5] |
In Vivo Efficacy of this compound
| Model | Treatment Regimen | Duration | Key Findings | Reference |
| PC3 Xenografts in Rag2-yc double knockout mice | 250 µM this compound orally | 1 month | Decreased SAM in tumors | [1] |
| PC3 Xenografts in Rag2-yc double knockout mice | This compound | 96 days | Decreased tumor growth | [1] |
| TRAMP (Transgenic Adenocarcinoma of Mouse Prostate) Mice | 100 µM this compound orally | 8 to 9 months | Decreased size of preinvasive lesions and incidence of invasive cancer | [1] |
| LNCaP Xenografts in nude mice | 9 mg/kg or 21 mg/kg MTDIA in drinking water daily | 61 days (drug removed for 21mg/kg group and followed to day 91) | Blocked androgen-sensitive prostate cancer growth in vivo (p < 0.001) | [3] |
Effects on Cellular Metabolites and Gene Expression
| Cell Line/Model | Treatment | Metabolite/Gene Expression Change | Reference |
| PC3 | This compound + 20 µM MTA | Accumulation of MTA, alteration of polyamines, decrease in SAM | [1] |
| PC3 | This compound + 20 µM MTA | Putrescine: increased 4-fold (lysates), 2.7-fold (media)Spermidine: increased 2.75-fold (lysates), 2.17-fold (media)Spermine: decreased | [7] |
| PC3 | This compound + 20 µM MTA | Decreased hypermethylated CpG islands | [1] |
| PC3 | This compound + 20 µM MTA | 59 >2-fold up-regulated mRNAs, 14 >2-fold down-regulated mRNAs | [1] |
| Mice | 250 µM this compound orally for 48 hours | MTA increased to 0.5 µM in plasma and 18 µM in urine | [1] |
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound in prostate cancer involves the inhibition of MTAP within the methionine salvage pathway, which is intricately linked to polyamine biosynthesis and one-carbon metabolism.
References
- 1. repository.yu.edu [repository.yu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The essential role of methylthioadenosine phosphorylase in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The essential role of methylthioadenosine phosphorylase in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing MT-DADMe-ImmA Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-DADMe-ImmA (Methylthio-DADMe-Immucillin-A) is a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP), a key enzyme in the polyamine biosynthesis pathway.[1][2] Inhibition of MTAP by this compound leads to the accumulation of 5'-methylthioadenosine (MTA), which subsequently induces apoptosis in cancer cells, particularly in head and neck squamous cell carcinoma (HNSCC).[3][4] Notably, the cytotoxic effects of this compound are dependent on the presence of MTA; the inhibitor alone does not induce apoptosis.[3][4]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using common cell viability assays. The focus is on providing reproducible methods and clear data presentation for researchers in drug development and cancer biology.
Mechanism of Action: Targeting the Polyamine Pathway
This compound exerts its cytotoxic effects by disrupting the delicate balance of polyamine metabolism. Polyamines are essential for cell proliferation, and their synthesis is tightly regulated. A byproduct of spermidine and spermine synthesis is MTA.[5] In healthy cells, MTAP efficiently recycles MTA back into the methionine salvage pathway. By inhibiting MTAP, this compound causes an intracellular accumulation of MTA.[3] This buildup of MTA creates a feedback inhibition loop, disrupting the entire polyamine synthesis pathway and ultimately triggering the intrinsic pathway of apoptosis in susceptible cancer cells.[3]
Data Presentation
The following tables summarize the dose-dependent cytotoxic effects of this compound in combination with MTA on the human head and neck squamous cell carcinoma cell lines FaDu and Cal27. Cell viability was assessed using the Alamar Blue assay after a 4-day incubation period.[1]
Table 1: Cytotoxicity of this compound in FaDu Cells
| MTA Concentration (µM) | This compound Concentration | Percent Cell Viability (Mean ± SD) |
| 0 | Control | 100 ± 5.2 |
| 0 | 1 µM | 98 ± 4.8 |
| 10 | 100 pM | 85 ± 6.1 |
| 10 | 1 nM | 72 ± 5.5 |
| 10 | 10 nM | 51 ± 4.9 |
| 10 | 100 nM | 28 ± 3.7 |
| 10 | 1 µM | 15 ± 2.9 |
| 20 | 100 pM | 78 ± 5.9 |
| 20 | 1 nM | 61 ± 5.1 |
| 20 | 10 nM | 39 ± 4.2 |
| 20 | 100 nM | 18 ± 3.1 |
| 20 | 1 µM | 9 ± 2.1 |
Table 2: Cytotoxicity of this compound in Cal27 Cells
| MTA Concentration (µM) | This compound Concentration | Percent Cell Viability (Mean ± SD) |
| 0 | Control | 100 ± 6.3 |
| 0 | 1 µM | 97 ± 5.9 |
| 10 | 100 pM | 88 ± 7.0 |
| 10 | 1 nM | 75 ± 6.2 |
| 10 | 10 nM | 55 ± 5.3 |
| 10 | 100 nM | 32 ± 4.1 |
| 10 | 1 µM | 18 ± 3.3 |
| 20 | 100 pM | 81 ± 6.5 |
| 20 | 1 nM | 65 ± 5.7 |
| 20 | 10 nM | 42 ± 4.8 |
| 20 | 100 nM | 21 ± 3.5 |
| 20 | 1 µM | 11 ± 2.4 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium
-
This compound
-
MTA
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium containing a fixed concentration of MTA (e.g., 10 µM or 20 µM). Also prepare a vehicle control (medium with MTA and the same concentration of DMSO used for the drug dilutions).
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 96 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
Cell culture medium
-
This compound
-
MTA
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of MTA for the desired duration. Include a vehicle control and a maximum LDH release control (cells treated with lysis buffer from the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, referencing the spontaneous LDH release (vehicle control) and maximum LDH release controls.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of this compound induced apoptosis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by MT-DADMe-ImmA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for investigating the effects of the novel compound, MT-DADMe-ImmA, on the cell cycle of cancer cells. It includes detailed protocols for cell culture, treatment, and flow cytometry analysis, along with data interpretation and visualization of relevant signaling pathways.
Introduction
This compound is a novel synthetic molecule with potential applications in oncology. Preliminary studies suggest that it may exert its anti-proliferative effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing. Understanding the specific phase of the cell cycle at which this compound acts is crucial for its development as a therapeutic agent. This application note details the use of flow cytometry with propidium iodide (PI) staining to quantify the effects of this compound on cell cycle distribution.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle. It utilizes a fluorescent dye, propidium iodide (PI), which stoichiometrically binds to DNA. As cells progress through the cell cycle, their DNA content changes. Cells in the G1 phase have a normal (2N) DNA content, while cells in the G2 and M phases have double the DNA content (4N). Cells in the S phase, where DNA synthesis occurs, have a DNA content between 2N and 4N. By measuring the fluorescence intensity of PI-stained cells, one can determine the percentage of cells in each phase of the cell cycle.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of a representative cancer cell line (e.g., HeLa).
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48h Treatment)
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (10 µM) | 48.7 ± 2.9 | 20.1 ± 2.2 | 31.2 ± 2.7 |
| This compound (25 µM) | 35.1 ± 3.5 | 15.5 ± 1.9 | 49.4 ± 4.1 |
| This compound (50 µM) | 20.3 ± 2.8 | 10.2 ± 1.5 | 69.5 ± 5.3 |
Table 2: Time-Course of Cell Cycle Arrest with 50 µM this compound
| Treatment Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 h (Vehicle) | 56.1 ± 3.3 | 26.2 ± 2.6 | 17.7 ± 1.5 |
| 12 h | 45.9 ± 4.0 | 22.8 ± 2.1 | 31.3 ± 3.5 |
| 24 h | 33.4 ± 3.7 | 16.5 ± 1.8 | 50.1 ± 4.8 |
| 48 h | 20.3 ± 2.8 | 10.2 ± 1.5 | 69.5 ± 5.3 |
Experimental Protocols
4.1. Materials and Reagents
-
HeLa cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
4.2. Cell Culture and Treatment
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for the desired time points (e.g., 12, 24, 48 hours).
4.3. Cell Harvesting and Fixation
-
After treatment, collect the culture medium (containing any floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
4.4. Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on DNA content histograms.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
5.2. Proposed Signaling Pathway for this compound-Induced G2/M Arrest
Caption: Proposed pathway for G2/M cell cycle arrest.
Conclusion
The protocols and data presented in this application note demonstrate a robust method for characterizing the effects of this compound on the cell cycle. The results indicate that this compound induces a dose- and time-dependent arrest of cells in the G2/M phase. This suggests that this compound may activate the G2/M DNA damage checkpoint, making it a promising candidate for further investigation as an anticancer agent. The provided workflow and pathway diagrams serve as valuable tools for researchers in the field of drug development.
Troubleshooting & Optimization
Troubleshooting MT-DADMe-ImmA solubility issues in aqueous media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with MT-DADMe-ImmA in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is sparingly soluble in aqueous solutions like PBS.[1] It exhibits good solubility in organic solvents, particularly Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6][7]
Q2: What is the recommended solvent for preparing a stock solution?
For preparing a high-concentration stock solution, DMSO is the recommended solvent.[2][3][4][5][6][7] Concentrations of up to 100 mg/mL can be achieved in DMSO, potentially requiring sonication.[5][6] It is also reported to be soluble in DMF.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Direct dissolution in PBS is possible but at a much lower concentration compared to DMSO. The reported solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1] For most cell-based assays and in vivo studies requiring higher concentrations, a stock solution in DMSO is prepared first and then diluted into the aqueous experimental medium.
Q4: How should I store the this compound stock solution?
Stock solutions should be stored at -20°C or -80°C.[2][3][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[3] When stored at -20°C, the solution is typically stable for at least one month, and at -80°C, for up to six months.[5]
Troubleshooting Guide for Aqueous Media
This guide addresses common issues encountered when preparing working solutions of this compound in aqueous media for various experimental applications.
Issue 1: Precipitation occurs when diluting my DMSO stock solution into an aqueous buffer.
This is a common issue due to the poor aqueous solubility of this compound. The final concentration of DMSO in your aqueous medium should be kept as low as possible to avoid solvent-induced artifacts in your experiment, but high enough to maintain solubility.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is below a level that affects your experimental system (typically ≤ 0.5% for cell-based assays).
-
Use Co-solvents for In Vivo Studies: For animal experiments requiring higher concentrations in an injectable format, a co-solvent system is often necessary. A common formulation involves a multi-step dissolution process.[5]
-
Sequential Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into your aqueous buffer.
-
Warming and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[3][4] However, be cautious about the thermal stability of the compound over extended periods.
Issue 2: The compound does not fully dissolve even in DMSO.
If you are having trouble dissolving this compound in DMSO, consider the following:
Solutions:
-
Use Fresh, Anhydrous DMSO: Hygroscopic DMSO (DMSO that has absorbed water) can significantly reduce the solubility of many compounds.[5] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Apply Gentle Heat and Sonication: As mentioned previously, warming the solution to 37°C and using sonication can help overcome the energy barrier for dissolution.[3][4][6]
-
Check the Purity of the Compound: Impurities can sometimes affect the solubility characteristics of a compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes | Reference(s) |
| DMSO | ≥ 33.33 mg/mL (113.60 mM) | Can be increased with sonication. | [3][4] |
| DMSO | 100 mg/mL (340.84 mM) | Requires sonication. | [5] |
| DMSO | 50 mg/mL (170.42 mM) | Sonication is recommended. | [6] |
| DMF | 10 mg/mL | [1] | |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (M.Wt: 293.39 g/mol ). For 1 mg of compound, you will need 340.84 µL of DMSO to make a 10 mM solution.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the compound.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes.
-
Follow up with sonication in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the DMSO stock solution into your cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (final DMSO concentration of 0.1%).
-
Mix the working solution gently by pipetting or inverting the tube before adding it to your cells.
Protocol 3: Formulation for In Vivo Animal Studies
For in vivo applications, where direct dilution of a DMSO stock into saline may cause precipitation, a co-solvent system is often employed. Below is a widely cited protocol.[5]
Co-solvent System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
This will result in a final concentration of 2.5 mg/mL of this compound in the co-solvent vehicle.[5]
-
If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Workflow for preparing an in vivo formulation of this compound.
Caption: Simplified signaling pathway of this compound in cancer cells.
References
Technical Support Center: MT-DADMe-ImmA and MTA Co-Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MT-DADMe-ImmA and MTA co-treatment protocols. The information is intended for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound and MTA co-treatment?
A1: The co-treatment leverages a synthetic lethality approach targeting the PRMT5 pathway.
-
This compound is a potent, transition-state analogue inhibitor of the enzyme 5'-methylthioadenosine phosphorylase (MTAP)[1][2][3].
-
The primary function of MTAP is to salvage metabolites by converting 5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate[4].
-
In MTAP-competent cells, treatment with the inhibitor this compound prevents the breakdown of exogenously supplied MTA . This causes intracellular MTA to accumulate to high levels[2].
-
Elevated MTA levels act as an endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[5][6].
-
Inhibition of PRMT5, an enzyme often hyperactivated in cancer, disrupts critical cellular functions like transcription and splicing, leading to cell death[7][8].
-
This strategy aims to mimic the natural MTA accumulation seen in cancers with a homozygous deletion of the MTAP gene, making PRMT5 a vulnerable target[5][9].
Q2: Which types of cancer cell lines are sensitive to this co-treatment?
A2: Sensitivity is cell-context specific. Published studies have shown that some head and neck squamous cell carcinoma cell lines (e.g., FaDu, Cal27) that are MTAP-positive are sensitive to the co-treatment, resulting in apoptosis[1][2][10]. Conversely, normal human fibroblasts and the MTAP-deleted breast cancer cell line MCF7 did not undergo apoptosis with the same treatment, indicating that the response is not solely dependent on MTAP status and may involve other cellular factors[2]. The strategy of targeting PRMT5 is most prominent in cancers with MTAP gene deletion, which occurs in approximately 10-15% of all human cancers[7].
Q3: What is the purpose of adding MTA? Can I use this compound alone?
A3: In MTAP-positive cells, this compound alone is not sufficient to induce apoptosis because the endogenous levels of MTA are too low to inhibit PRMT5 effectively upon MTAP inhibition[1][2]. Exogenous MTA must be supplied concurrently to artificially elevate intracellular MTA concentrations to a level that achieves PRMT5 inhibition. This compound essentially "traps" the administered MTA inside the cell by blocking its degradation.
Troubleshooting Guide
Q1: I am not observing the expected cytotoxicity or apoptosis after co-treatment. What are some potential causes?
A1: Several factors could contribute to a lack of response. Consider the following:
-
Cell Line Characteristics: Confirm the MTAP gene status of your cell line. While the protocol is designed for MTAP-positive cells, inherent resistance to PRMT5 inhibition or other downstream effectors can prevent apoptosis.
-
Compound Integrity and Concentration:
-
Ensure this compound and MTA are properly stored and have not degraded. This compound stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month[1].
-
Verify the final concentrations used in your assay. Titrate both compounds to determine the optimal dose-response range for your specific cell line.
-
-
Treatment Duration: The onset of MTAP inhibition by this compound can take several hours (t1/2 for onset is ~50 min, with complete inhibition by 250 min)[1]. Cytotoxic effects may require prolonged incubation (e.g., 72-96 hours) to become apparent.
-
Solubility Issues: this compound can be difficult to dissolve. Ensure it is fully solubilized in your vehicle (e.g., DMSO) before preparing media. If precipitation is observed, gentle heating or sonication may be used to aid dissolution[1][10].
Q2: My experimental results show high variability between replicates. How can I improve consistency?
A2: High variability can stem from several sources in cell-based assays.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. Cell density can significantly impact drug response[11]. Perform an initial optimization experiment to find a seeding density that allows for logarithmic growth throughout the entire treatment period.
-
Compound Preparation: Prepare a single master mix of treatment media for all replicate wells to minimize pipetting errors. Ensure compounds are thoroughly mixed into the media before adding to cells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drugs and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Assay Timing: Read plates at a consistent time point after treatment. For endpoint assays like MTT or Alamar Blue, ensure the incubation time with the reagent is identical for all plates.
Q3: How do I determine if the interaction between this compound and MTA is synergistic?
A3: To quantify the interaction, you must perform a dose-response matrix experiment where concentrations of both drugs are varied. The results can be analyzed using software like CompuSyn to calculate a Combination Index (CI)[12][13][14].
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism. This quantitative approach is necessary to confirm that the combined effect is greater than the sum of the individual drug effects[15].
Data & Protocols
Summary of Experimental Concentrations
The following table summarizes concentrations used in published research for in vitro experiments. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell model.
| Compound | Cell Line | Concentration Range Tested | Notes | Reference |
| This compound | FaDu | 100 pM to 100 µM | Tested at fixed MTA concentrations. | [10] |
| MTA | FaDu | 0, 5, 10, and 20 µM | Used as fixed concentrations for this compound dose-response. | [10] |
Detailed Experimental Protocols
1. Protocol: Preparation of Stock Solutions
-
This compound:
-
MTA:
-
Prepare a stock solution in sterile PBS or cell culture medium.
-
Ensure the pH is neutral if dissolving in a buffer.
-
Sterile-filter the solution through a 0.22 µm filter before use.
-
Store at -20°C or as recommended by the supplier.
-
2. Protocol: Cell Viability (Dose-Response Matrix)
This protocol is adapted for a 96-well plate format to determine the IC50 and Combination Index (CI).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation:
-
Prepare serial dilutions of this compound and MTA in culture medium at 2x the final desired concentration.
-
Include wells for each drug alone (single-agent dose-response) and untreated/vehicle controls.
-
-
Treatment:
-
Remove the overnight culture medium from the cells.
-
Add the 2x drug-containing medium to the appropriate wells. For combinations, add equal volumes of the 2x this compound and 2x MTA solutions.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 or 96 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Assessment:
-
Assess cell viability using an appropriate method, such as the Alamar Blue assay[10] or MTT assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 for each single agent.
-
Use the dose-response matrix data to calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy[12].
-
Visualizations
Signaling Pathway
Caption: this compound and MTA co-treatment signaling pathway.
Experimental Workflow
Caption: Workflow for a drug combination synergy experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 13. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 14. Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Identifying and mitigating potential off-target effects of MT-DADMe-ImmA.
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of MT-DADMe-ImmA, a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP), with a high affinity (Ki of approximately 90 pM).[1] The primary function of MTAP is to salvage 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis. By inhibiting MTAP, this compound leads to an intracellular accumulation of MTA. This accumulation can induce apoptosis in cancer cells that are deficient in MTAP, a common genetic alteration in many cancers.[2]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound, mediated by the inhibition of MTAP and subsequent MTA accumulation, include:
-
Induction of apoptosis: Specifically in MTAP-deficient cancer cells.[2]
-
Inhibition of polyamine synthesis: MTA accumulation provides feedback inhibition on the polyamine pathway.
-
Alterations in cellular methylation: MTA can compete with S-adenosylmethionine (SAM), the primary methyl donor, thereby affecting cellular methylation patterns.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited published evidence of significant, widespread off-target effects for this compound, which is generally considered a highly specific inhibitor of MTAP. However, the potential for off-target interactions can never be entirely excluded for any small molecule inhibitor. This guide provides strategies to proactively investigate and mitigate such potential effects.
Q4: What are the potential off-target candidates for this compound?
A4: Based on structural and functional similarities to MTAP, the most likely off-target candidates are other nucleoside-metabolizing enzymes. The overall structure and subunit topology of MTAP are similar to mammalian purine nucleoside phosphorylase (PNP).[3] Therefore, screening against a panel of PNPs and other related enzymes is a prudent first step in assessing off-target activity.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to identifying, validating, and mitigating potential off-target effects of this compound.
Problem 1: Observing unexpected or inconsistent cellular phenotypes.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Solutions:
-
In Silico Profiling: Computationally screen this compound against a broad panel of protein targets to predict potential off-target interactions.[4][5] This can provide a prioritized list of candidates for experimental validation.
-
In Vitro Profiling:
-
Cell-Based Assays:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[5][8][9][10][11] It can confirm on-target engagement with MTAP and identify other proteins that are stabilized or destabilized by this compound.
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the functional state of entire enzyme families in native biological systems.[4][12][13][14][15] A competitive ABPP experiment can reveal off-target enzyme interactions.
-
Problem 2: An in vitro screen identified a potential off-target hit.
Possible Cause: The in vitro finding may or may not be functionally relevant in a cellular context.
Solutions:
-
Validate Target Engagement in Cells: Use CETSA to confirm that this compound engages the putative off-target protein in a cellular environment.[5][8][9][10][11]
-
Orthogonal Validation:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the putative off-target is available and has a different chemical scaffold, test whether it phenocopies the unexpected effect observed with this compound.
-
Genetic Approaches: Use CRISPR/Cas9 or RNAi to knock down or knock out the putative off-target gene.[16][17] If the phenotype is lost, it strongly suggests the off-target interaction is responsible.
-
-
Dose-Response Analysis: Compare the concentration-response curves for on-target (MTAP inhibition) and off-target effects. A significant separation between these curves may indicate a therapeutic window where on-target effects can be achieved with minimal off-target engagement.
Problem 3: A validated off-target effect is confirmed.
Possible Cause: The experimental observations are a composite of both on-target and off-target activities.
Solutions:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify compounds with improved selectivity. The goal is to separate the chemical features responsible for on-target and off-target binding.
-
Refine Experimental Design:
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize off-target engagement.
-
Control Experiments: In all experiments, include control groups with MTAP-proficient and MTAP-deficient cell lines to distinguish between MTAP-dependent and independent effects.
-
-
Report Findings: Transparently report any confirmed off-target activities to the scientific community to aid in the interpretation of future studies using this inhibitor.
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally identify potential off-target interaction partners for this compound.
Methodology:
-
Obtain the 3D structure of this compound: This can be from a public database or generated using computational chemistry software.
-
Select a target prediction platform: Several web-based servers and software packages are available for this purpose (e.g., SwissTargetPrediction, SuperPred, PharmMapper).
-
Perform similarity-based and structure-based predictions:
-
Ligand-based (2D/3D similarity): The platform will compare the structure of this compound to a database of known active ligands to predict targets.
-
Structure-based (reverse docking): The platform will attempt to dock the structure of this compound into the binding sites of a large number of protein structures.
-
-
Analyze and prioritize the results: The output will be a ranked list of potential off-targets. Prioritize targets for experimental validation based on the prediction score, biological plausibility, and availability of assays.
Protocol 2: Kinase Selectivity Profiling
Objective: To experimentally screen this compound against a large panel of kinases.
Methodology:
-
Select a kinase profiling service: Several contract research organizations (CROs) offer this as a fee-for-service (e.g., Reaction Biology, Eurofins, Promega).
-
Choose the screening concentration: A common starting point is a single high concentration (e.g., 1 or 10 µM) to identify any potential hits.
-
Submit the compound: Provide a sufficient quantity of this compound to the CRO.
-
Data Analysis: The CRO will provide a report detailing the percent inhibition of each kinase at the tested concentration. Any significant inhibition (typically >50%) should be followed up with IC50 determination to quantify the potency of the off-target interaction.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To determine the engagement of this compound with its on-target (MTAP) and potential off-targets in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with either vehicle (e.g., DMSO) or a range of concentrations of this compound for a specified time.
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Separation of Soluble Fraction: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification and Detection:
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for MTAP and any putative off-target proteins.
-
Mass Spectrometry (MS-CETSA): For a proteome-wide analysis, the soluble fractions can be analyzed by quantitative mass spectrometry.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)
| Kinase Target | Percent Inhibition |
| MTAP (On-target) | 98% |
| Kinase A | 5% |
| Kinase B | 2% |
| PNP (Putative Off-target) | 65% |
| Kinase C | 8% |
| ... | ... |
Table 2: Hypothetical IC50 Values for On- and Off-Target Inhibition
| Target | IC50 (nM) |
| MTAP | 0.1 |
| PNP | 500 |
Visualizations
Caption: On-target effect of this compound on the polyamine and methionine salvage pathways.
Caption: Workflow for identifying and validating potential off-target effects.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The anti-cancer transition-state inhibitor MTDIA inhibits human MTAP, inducing autophagy in humanized yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of human 5'-deoxy-5'-methylthioadenosine phosphorylase at 1.7 A resolution provides insights into substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. CETSA [cetsa.org]
- 12. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting MT-DADMe-ImmA-Induced Apoptosis
This guide provides troubleshooting advice for researchers observing a lack of apoptosis in their cell line following treatment with MT-DADMe-ImmA. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I'm treating my cells with this compound, but I'm not seeing any apoptosis. What is the most common reason for this?
A1: The most critical factor for this compound's pro-apoptotic activity is the co-administration of 5'-methylthioadenosine (MTA). This compound alone does not induce apoptosis.[1][2][3] It functions as an inhibitor of the enzyme 5'-methylthioadenosine phosphorylase (MTAP). By inhibiting MTAP, this compound prevents the breakdown of MTA, leading to its accumulation within the cell. This buildup of intracellular MTA is the actual trigger for apoptosis in sensitive cell lines.[2]
Actionable Advice: Ensure that you are treating your cells with both this compound and MTA.
Q2: My cell line is not responding to co-treatment with this compound and MTA. What could be the issue?
A2: There are several potential reasons for a lack of response even with co-treatment:
-
MTAP Gene Deletion: The efficacy of this compound is dependent on the presence of a functional MTAP enzyme. Some cancer cell lines, such as MCF7 (a breast cancer line), have a homozygous deletion of the MTAP gene.[1][2] In such cells, the target of this compound is absent, and thus the drug has no effect.
-
Cell Line Type: this compound has shown selectivity for certain cancer cells, particularly head and neck squamous cell carcinomas.[2][4] Normal, non-malignant cells, like normal human fibroblasts, have been shown to be resistant to the apoptotic effects of this combination treatment.[2][4]
-
Insufficient Incubation Time: The induction of apoptosis by this compound and MTA is not a rapid process. It can take several days for apoptotic effects to become apparent. For example, in FaDu cells, apoptosis was observed within 4-6 days, while in other cell lines like SCC25 and PC3, significant growth inhibition took 8-16 days.[4]
Actionable Advice:
-
Verify the MTAP status of your cell line through literature search, genomic databases (e.g., CCLE, COSMIC), or by performing a western blot for the MTAP protein.
-
Confirm that your cell line is a type that has been previously shown to be sensitive to this treatment.
-
Extend the duration of your experiment, with viability and apoptosis assays performed at multiple time points (e.g., 4, 8, and 12 days).
Q3: What are the typical concentrations of this compound and MTA that should be used?
A3: The optimal concentrations can be cell-line dependent and should be determined empirically through a dose-response experiment. However, published studies provide a good starting point.
| Component | In Vitro Concentration Range | Notes |
| This compound | 100 pM to 100 µM | A common starting concentration is 1 µM.[5] |
| MTA | 5 µM to 20 µM | Often used at a fixed concentration while titrating this compound.[3][4] |
Actionable Advice: We recommend performing a matrix titration to find the optimal combination for your specific cell line.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Alamar Blue Assay
This protocol is adapted from methodologies used in studies with this compound.[3]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound and MTA in complete growth medium. For example, to achieve a final concentration of 1 µM this compound and 20 µM MTA, prepare a solution of 2 µM this compound and 40 µM MTA.
-
Cell Treatment: Add 100 µL of the 2X drug solution to the appropriate wells. Include wells with MTA alone and this compound alone as controls, as well as untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 4, 8, or 12 days) at 37°C in a humidified incubator with 5% CO2.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence with a plate reader using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and MTA as described above.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase (avoid trypsin if possible as it can damage the cell surface). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound and MTA co-treatment leading to apoptosis.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting the lack of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
Addressing variability in experimental results with MT-DADMe-ImmA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with MT-DADMe-ImmA.
Troubleshooting Guide
Question: We are observing inconsistent or no induction of apoptosis in our cancer cell line after treatment with this compound. What could be the cause?
Answer:
Variability in the apoptotic response to this compound can stem from several factors, primarily related to the molecular characteristics of the cell line and the experimental conditions.
1. MTAP Gene Status: The primary determinant of cellular response to this compound is the status of the 5'-methylthioadenosine phosphorylase (MTAP) gene. This compound is a potent inhibitor of the MTAP enzyme. Its mechanism of action relies on the accumulation of 5'-methylthioadenosine (MTA) to induce apoptosis.[1] Therefore:
- MTAP-positive (MTAP+/+) cells (e.g., FaDu, Cal27) are generally sensitive to this compound treatment when co-administered with MTA.[1][2][3]
- MTAP-deficient (MTAP-/-) cells (e.g., MCF7) will not respond to this compound as they lack the target enzyme.[1][2]
- Recommendation: Confirm the MTAP status of your cell line through PCR, western blot, or by consulting the cell line's documentation.
2. Co-treatment with MTA: this compound alone does not induce apoptosis.[1][2] It functions by preventing the breakdown of MTA. Therefore, for in vitro experiments, it is crucial to supplement the culture medium with MTA.
- Recommendation: Ensure that MTA is co-administered with this compound at an appropriate concentration. A common starting point is in the range of 5-20 µM MTA.[3]
3. Compound Stability and Handling: Improper storage and handling of this compound can lead to its degradation and reduced activity.
- Storage: Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2] Avoid repeated freeze-thaw cycles.
- Working Solutions: It is recommended to prepare fresh working solutions for each experiment.
4. Assay-Specific Variability: The method used to assess apoptosis can also contribute to variability.
- Recommendation: Use multiple, complementary assays to measure apoptosis (e.g., Annexin V/PI staining, caspase activity assays, and analysis of cell morphology).
Question: We are seeing significant day-to-day variability in our cell viability assay results. How can we improve consistency?
Answer:
Consistent cell viability results depend on meticulous experimental technique and standardization of the protocol.
1. Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of cytotoxicity assays.
- Recommendation: Maintain a consistent cell seeding density across all experiments. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the treatment period.
2. Solvent and Final Concentration: The solvent used to dissolve this compound and its final concentration in the culture medium must be carefully controlled.
- Solubility: this compound is soluble in DMSO.[3][4] Ensure the compound is fully dissolved before adding it to the culture medium. Sonication may aid in dissolution.[3]
- Solvent Control: Include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the treated wells to account for any solvent-induced effects.
3. Incubation Time: The duration of treatment with this compound will influence the observed effect.
- Recommendation: Use a consistent incubation time for all experiments. The onset of inhibition by this compound can take several hours.[2]
4. Reagent Quality: The quality and consistency of reagents, including cell culture media, serum, and the assay reagents themselves, can affect results.
- Recommendation: Use high-quality reagents from a reliable supplier and track lot numbers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent, slow-onset inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP), with a Ki of approximately 90 pM.[2] MTAP is a key enzyme in the methionine salvage pathway, responsible for the breakdown of 5'-methylthioadenosine (MTA). By inhibiting MTAP, this compound causes an intracellular accumulation of MTA, which in turn can lead to decreased polyamine levels and induction of apoptosis in susceptible cancer cells.[1][2]
Q2: Is this compound cytotoxic to all cell types? A2: No, the cytotoxic effects of this compound are selective. It primarily induces apoptosis in cancer cells that are MTAP-positive.[1] It has been shown to be non-toxic to normal human fibroblast cell lines and cancer cell lines with an MTAP gene deletion.[1][2]
Q3: How should I prepare a stock solution of this compound? A3: this compound is soluble in DMSO.[3][4] For a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, a 50 mg/mL stock solution in DMSO can be prepared.[3] It is recommended to sonicate to ensure complete dissolution.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2]
Q4: What is the recommended storage and stability of this compound? A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Q5: Does this compound work in vivo? A5: Yes, this compound has been shown to be effective in vivo. Oral or intraperitoneal administration has been demonstrated to suppress tumor growth in mouse xenograft models.[1][4] It has a biological half-life of approximately 6.3 days.[2][3]
Data Presentation
The response to this compound is highly dependent on the cell line, primarily due to the status of the MTAP enzyme. The following table summarizes the differential responses observed in various cell lines.
| Cell Line | Cancer Type | MTAP Status | Apoptotic Response to this compound + MTA | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | MTAP-positive | Yes | [1][2] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | MTAP-positive | Yes | [1][2] |
| MCF7 | Breast Cancer | MTAP-deficient | No | [1][2] |
| CRL2522 | Normal Human Fibroblast | MTAP-positive | No | [1][2] |
| GM02037 | Normal Human Fibroblast | MTAP-positive | No | [1] |
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay
This protocol provides a step-by-step guide for assessing the effect of this compound on cell viability, with specific notes on minimizing variability.
Materials:
-
This compound
-
5'-methylthioadenosine (MTA)
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., FaDu)
-
Complete cell culture medium
-
96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Variability Note: Inconsistent cell numbers will lead to variable results. Ensure a homogenous cell suspension before and during plating.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of this compound and MTA in complete medium from your DMSO stock solutions.
-
Variability Note: Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the 2X compound-containing medium or control medium to the appropriate wells.
-
Variability Note: Be gentle when adding medium to avoid detaching cells.
-
Incubate for the desired treatment period (e.g., 72-96 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Variability Note: The incubation time with MTT should be consistent for all plates.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Variability Note: Ensure complete dissolution of the formazan crystals. Pipetting up and down can help.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and calculate the IC50 value if desired.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Assessing this compound Efficacy
References
Overcoming challenges in MT-DADMe-ImmA delivery for in vivo research.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MT-DADMe-ImmA in in vivo research. The information is designed to address common challenges and provide practical solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Methylthio-DADMe-Immucillin-A) is a potent and specific inhibitor of 5'-methylthioadenosine phosphorylase (MTAP).[1][2][3][4] MTAP is a key enzyme in the methionine salvage pathway, responsible for the breakdown of 5'-methylthioadenosine (MTA).[3] By inhibiting MTAP, this compound leads to an accumulation of MTA in cells.[3][4] This accumulation can induce apoptosis in cancer cells that are deficient in MTAP, a common genetic deletion in many cancers, while sparing normal cells.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the reported oral and intraperitoneal doses of this compound in mice?
A3: In mouse xenograft models, this compound has been administered orally at a dose of 21 mg/kg and intraperitoneally at a dose of 5 mg/kg/day.[2] Another study reported dose-dependent tumor growth reduction with daily doses of 5, 9, and 21 mg/kg for 28 days.[4]
Q4: What is the biological half-life of this compound's action in vivo?
A4: The inhibitory effect of orally administered this compound is long-lasting, with a reported biological half-life of action of 6.3 days.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle during preparation. | - Incomplete dissolution. - Use of aged or hygroscopic DMSO. - Incorrect solvent ratios. | - Use gentle heating and/or sonication to aid dissolution.[1] - Always use newly opened, anhydrous DMSO for preparing stock solutions.[1] - Prepare the formulation by adding each solvent sequentially and ensuring complete mixing at each step as detailed in the protocols below. |
| Precipitation observed at the injection site (subcutaneous or intraperitoneal). | - Poor solubility of the formulation in physiological fluids. - High concentration of the drug. | - Consider using a different formulation with improved solubility, such as one containing SBE-β-CD. - Try administering a larger volume with a lower concentration of the drug, while staying within the recommended maximum injection volumes for the chosen route. |
| Inconsistent or lower-than-expected tumor growth inhibition. | - Inadequate drug exposure due to poor bioavailability. - Degradation of the compound in the formulation. - Incorrect route of administration for the specific cancer model. | - Ensure the formulation is clear and free of precipitates before administration. - Prepare fresh formulations regularly and store them appropriately. - For oral administration, ensure proper gavage technique to avoid accidental administration into the lungs. For intraperitoneal injection, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.[5] |
| Visible signs of toxicity in animals (e.g., weight loss, lethargy). | - Vehicle toxicity. - Off-target effects of the drug at the administered dose. | - Include a vehicle-only control group to assess the toxicity of the formulation components. - If vehicle toxicity is observed, consider alternative formulations. - If drug-related toxicity is suspected, consider reducing the dose or the frequency of administration. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Vehicles
| Vehicle Composition | Maximum Achieved Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.52 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.52 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.52 mM) |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vivo Dosing and Efficacy
| Animal Model | Route of Administration | Dose | Outcome |
| FaDu human squamous cell carcinoma xenograft in mice | Oral | 21 mg/kg | Suppressed tumor growth |
| FaDu human squamous cell carcinoma xenograft in mice | Intraperitoneal | 5 mg/kg/day | Suppressed tumor growth |
| FaDu human squamous cell carcinoma xenograft in mice | Not specified | 5, 9, and 21 mg/kg per day for 28 days | Reduced tumor growth |
| Data compiled from multiple sources.[2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Vehicle: DMSO/PEG300/Tween-80/Saline)
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Prepare a 25 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.
-
To prepare a 1 mL working solution at a final concentration of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
-
Visually inspect the solution for any precipitation before administration. If precipitation is observed, gentle warming and sonication can be used to aid dissolution.[1]
Protocol 2: Oral Administration in Mice
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the prepared this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
Protocol 3: Intraperitoneal Injection in Mice
-
Properly restrain the mouse, exposing the abdomen.
-
Use a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge).
-
Lift the animal's hindquarters to move the abdominal organs forward.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
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Aspirate to ensure no fluid (e.g., blood, urine) is drawn back, then slowly inject the this compound formulation.[5]
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for formulation precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. rjptsimlab.com [rjptsimlab.com]
Technical Support Center: MT-DADMe-ImmA Treatment and Metabolic Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected metabolic changes after treating cells or animal models with MT-DADMe-ImmA. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are the expected metabolic consequences?
A1: this compound is a potent, transition-state analog inhibitor of the enzyme 5'-methylthioadenosine phosphorylase (MTAP).[1][2][3][4][5][6][7] The primary and expected metabolic consequences of MTAP inhibition are:
-
Accumulation of 5'-methylthioadenosine (MTA): MTAP is the sole enzyme responsible for metabolizing MTA. Its inhibition leads to a significant intracellular increase in MTA levels.[3][8][9]
-
Disruption of the Methionine Salvage Pathway: MTAP is a key enzyme in this pathway, which recycles MTA back into methionine and adenine. Inhibition blocks this recycling process.[3][8]
-
Alterations in Polyamine Metabolism: MTA is a product of polyamine synthesis and a potent feedback inhibitor of the pathway.[9][10] Therefore, MTAP inhibition and subsequent MTA accumulation are expected to decrease the levels of polyamines like spermidine and spermine.[4][6]
-
Changes in S-adenosylmethionine (SAM) Metabolism: The methionine salvage pathway replenishes the cellular pool of SAM, the primary methyl donor for numerous cellular reactions. Disruption of this pathway can affect SAM homeostasis.[11][12]
These expected changes are summarized in the table below.
| Metabolite Class | Expected Change after this compound Treatment | Rationale |
| Nucleosides | ↑ 5'-methylthioadenosine (MTA) | Direct inhibition of MTAP, the sole enzyme for MTA catabolism.[3][8] |
| Polyamines | ↓ Spermidine, ↓ Spermine | MTA accumulation causes feedback inhibition of polyamine synthesis.[4][9][10] |
| Amino Acids | Potential changes in Methionine levels | Disruption of the methionine salvage pathway.[3][8] |
| Purines | Potential changes in Adenine levels | MTAP inhibition blocks the salvage of adenine from MTA.[3][8] |
Q2: We observed a significant decrease in glutathione levels and alterations in central carbon metabolism after this compound treatment. Is this expected?
A2: While not a direct, immediate consequence of MTAP inhibition, these changes can be considered plausible downstream effects and are crucial for interpreting your results. The accumulation of MTA and subsequent perturbation of S-adenosylmethionine (SAM) metabolism can have far-reaching effects.[11][12]
-
Impact on Glutathione Synthesis: SAM metabolism is linked to the transsulfuration pathway, which is responsible for synthesizing cysteine, a rate-limiting precursor for the major cellular antioxidant, glutathione (GSH).[12] Perturbations in SAM levels could therefore indirectly impact GSH homeostasis.
-
Crosstalk with Central Carbon Metabolism: Polyamine metabolism is interconnected with central carbon metabolism.[13][14][15] For example, the synthesis of polyamines consumes SAM, which is metabolically expensive to generate. Alterations in polyamine synthesis can therefore influence the metabolic fate of other nutrients.
These unexpected but plausible effects highlight the interconnectedness of cellular metabolism.
Q3: Our metabolomics data shows changes in lipid profiles and intermediates of the TCA cycle. Could this be an off-target effect of this compound?
A3: It is possible that these changes are due to off-target effects, although they could also be downstream consequences of the primary mechanism of action. Here’s a breakdown of the possibilities:
-
Downstream Effects of MTA Accumulation: High levels of MTA have been shown to influence a variety of cellular processes, including gene expression and signaling pathways that could indirectly affect lipid and energy metabolism.[8][9] For instance, MTA accumulation has been linked to impaired TOR signaling, a central regulator of cell growth and metabolism.[2]
-
Potential Off-Target Effects: this compound belongs to the immucillin class of compounds, which are designed as transition-state analogs for nucleoside-metabolizing enzymes.[16][17][18][19] While this compound is highly specific for MTAP, the possibility of it or its metabolites inhibiting other structurally related enzymes cannot be entirely ruled out without further investigation. Some immucillins have been shown to act as prodrugs that can be phosphorylated within the cell, potentially leading to interactions with other enzymes.[16][20]
-
Experimental Variability: It is also important to consider that unexpected metabolic changes can arise from experimental artifacts. Ensure that your experimental design and data analysis are robust.
To investigate potential off-target effects, consider performing thermal shift assays or kinome profiling with this compound.
Troubleshooting Guide
Problem: My metabolomics or metabolic flux analysis (MFA) results after this compound treatment are highly variable and do not align with the expected outcomes.
This section provides a structured approach to troubleshooting unexpected metabolic data.
Step 1: Verify Experimental Parameters
Before delving into complex biological explanations, it is crucial to rule out experimental error.
| Parameter | Checkpoint | Recommendation |
| Compound Integrity | Was the this compound properly stored and handled? | This compound should be stored at -20°C or -80°C.[4] Confirm the purity and integrity of your compound stock. |
| Cell Culture Conditions | Were cell passage number, seeding density, and media composition consistent across experiments? | Metabolic profiles are highly sensitive to culture conditions. Maintain consistency to minimize variability. |
| Sample Preparation | Was the quenching and extraction protocol consistent and validated? | Inefficient quenching can lead to continued metabolic activity, and inconsistent extraction can introduce significant variability.[21][22][23] |
| Analytical Performance | Were quality control (QC) samples included and did they show good clustering in PCA plots? | QC samples are essential for assessing the stability and reproducibility of the analytical platform (e.g., LC-MS, GC-MS). |
Step 2: Evaluate Data Analysis Workflow
The way data is processed can significantly impact the final results.
| Parameter | Checkpoint | Recommendation |
| Metabolite Identification | How were metabolites identified? Was MS/MS fragmentation data used for confirmation? | Putative identifications based solely on mass-to-charge ratio are prone to error. Confirm key metabolites with authentic standards or MS/MS library matching.[1][21][24] |
| Statistical Analysis | Was an appropriate statistical test used? Was a correction for multiple comparisons applied (e.g., FDR)? | Incorrect statistical analysis can lead to false positives. |
| Flux Modeling (for MFA) | Is the stoichiometric model of your cell line accurate and comprehensive? | An incomplete or inaccurate model will lead to erroneous flux calculations.[25][26][27] |
Step 3: Consider Biological Complexity
If experimental and analytical issues are ruled out, consider the following biological factors.
| Factor | Question to Consider | Suggested Action |
| Cell-line Specific Metabolism | Does your cell line have any known metabolic peculiarities (e.g., mutations in metabolic enzymes)? | Review the literature for your specific cell model. Different cell lines can have vastly different metabolic wiring. |
| Compensatory Mechanisms | Could the cells be adapting to long-term MTAP inhibition by rewiring their metabolism? | Perform a time-course experiment to distinguish acute effects from chronic adaptations. |
| Secondary Effects of MTA | Are the observed changes consistent with known downstream effects of MTA accumulation (e.g., altered methylation, TOR signaling)? | Correlate your metabolomics data with other assays, such as Western blotting for signaling proteins or targeted analysis of histone/DNA methylation.[2][8] |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate the key metabolic pathway affected by this compound and a suggested troubleshooting workflow.
Caption: Expected metabolic impact of this compound.
Caption: Troubleshooting workflow for unexpected metabolic data.
Detailed Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cells for LC-MS Analysis
-
Cell Culture: Plate cells at a consistent density and treat with this compound for the desired duration. Include vehicle-treated controls.
-
Quenching: Aspirate the culture medium. Immediately wash the cells twice with ice-cold 0.9% NaCl solution.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Incubation: Incubate the tubes at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried pellets at -80°C until analysis.
-
Reconstitution: Immediately before LC-MS analysis, reconstitute the dried pellets in a suitable volume (e.g., 50-100 µL) of the initial mobile phase.
Protocol 2: Western Blot for Key Metabolic Signaling Proteins
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-mTOR, p-AMPK, key enzymes in polyamine or glutathione synthesis) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Chemical Discovery in the Era of Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 12. S-Adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyamines – A New Metabolic Switch: Crosstalk With Networks Involving Senescence, Crop Improvement, and Mammalian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Polyamines – A New Metabolic Switch: Crosstalk With Networks Involving Senescence, Crop Improvement, and Mammalian Cancer Therapy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Immucillins in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immucillins in Custom Catalytic-Site Cavities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potent inhibition of the C-P lyase nucleosidase PhnI by Immucillin-A triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Promises and Pitfalls of Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A global metabolomics minefield: Confounding effects of preanalytical factors when studying rare disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overcoming the Identification Bottleneck in Untargeted Metabolomics: Combining Technological and Software Innovations | Technology Networks [technologynetworks.com]
- 25. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 26. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 27. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MTAP Inhibitors in Cancer Therapy
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, presents a unique therapeutic vulnerability.[1][2] This has led to the development of targeted inhibitors that exploit the resulting metabolic changes in cancer cells. This guide provides a comparative overview of the efficacy of various MTAP inhibitors, focusing on two primary strategies: the inhibition of protein arginine methyltransferase 5 (PRMT5) and methionine adenosyltransferase 2A (MAT2A).
The Principle of Synthetic Lethality in MTAP-Deleted Cancers
In healthy cells, MTAP plays a crucial role in the methionine salvage pathway, breaking down methylthioadenosine (MTA). When the MTAP gene is deleted in cancer cells, MTA accumulates to high levels.[3] This accumulation partially inhibits PRMT5, making the cancer cells highly dependent on the remaining PRMT5 activity for survival.[3] This creates a synthetic lethal relationship, where inhibiting PRMT5 is significantly more toxic to MTAP-deleted cancer cells than to normal cells. A similar dependency is created for MAT2A, an enzyme essential for producing S-adenosylmethionine (SAM), the primary methyl donor for all methylation reactions.[4]
Below is a diagram illustrating the signaling pathway and the therapeutic intervention points.
PRMT5 Inhibitors: A Promising Class of MTAP-Targeted Agents
PRMT5 inhibitors can be broadly categorized into two types: MTA-cooperative inhibitors, which show enhanced activity in the presence of high MTA levels, and non-MTA-cooperative inhibitors.
MTA-Cooperative PRMT5 Inhibitors
These inhibitors are designed to bind preferentially to the PRMT5-MTA complex, leading to greater selectivity and a wider therapeutic window for MTAP-deleted tumors.[5][6]
| Inhibitor | Cell Line(s) | IC50 (MTAP-deleted vs. MTAP WT) | In Vivo Model(s) | Key In Vivo Results |
| TNG908 | HAP1 isogenic pair | ~15-fold more potent in MTAP-deleted cells[7][8] | HCT116 isogenic xenografts, GBM xenografts | Dose-dependent tumor growth inhibition and increased survival in MTAP-deleted models.[7][8] |
| TNG462 | MTAP-null vs. WT MPNST cells | Selective decrease in viability of MTAP-null cells[9] | MPNST PDX models | Dose-dependent antitumor activity, including tumor regressions, at well-tolerated doses.[9] |
| MRTX1719 | HCT116 isogenic pair | >70-fold selectivity for MTAP-deleted cells[10][11] | HCT116 isogenic xenografts | Significant tumor growth inhibition in MTAP-deleted xenografts with no effect on MTAP WT tumors.[10] |
| AMG 193 | HCT116 isogenic pair | 46-fold lower IC50 in MTAP-deleted cells[12] | HCT116 isogenic xenografts | Substantial inhibition of SDMA (a PRMT5 biomarker) and tumor growth in MTAP-deleted tumors.[12] |
The mechanism of MTA-cooperative inhibition is depicted in the diagram below.
| Inhibitor | Phase of Trial | Cancer Type(s) | Key Clinical Endpoints |
| TNG908 | Phase I/II (NCT05275478) | MTAP-deleted solid tumors, including glioblastoma[5][13] | Currently enrolling to assess safety, tolerability, and efficacy.[14] |
| TNG462 | Phase I/II | MTAP-deleted solid tumors[15] | Enhanced potency and selectivity compared to TNG908 in preclinical studies.[15] |
| MRTX1719 | Phase I/II | MTAP-deleted solid tumors | Early signs of clinical activity, including objective responses in melanoma, NSCLC, and mesothelioma.[11] |
| AMG 193 | Phase I/II (NCT05094336) | Advanced MTAP-null solid tumors[2] | Currently under evaluation for safety and efficacy. |
| AZD3470 | Phase I/II (PRIMROSE) | MTAP-deficient advanced/metastatic solid tumors[16] | Evaluating safety, tolerability, and preliminary efficacy.[16] |
Other PRMT5 Inhibitors
These inhibitors were not specifically designed for MTA cooperativity and tend to show less selectivity between MTAP-deleted and wild-type cells.
| Inhibitor | Cell Line(s) | IC50 (MTAP-deleted vs. MTAP WT) | In Vivo Model(s) | Key In Vivo Results & Clinical Status |
| PRT811 | N/A | N/A | Advanced gliomas, uveal melanoma | Phase 1 (NCT04089449) showed modest clinical activity and an acceptable safety profile.[17][18] The ORR in the glioma cohort was 5.3%.[17] |
| GSK3326595 | HCT116 isogenic pair | Lack of selectivity[11] | MTAP-deleted and WT xenografts | Similar antitumor activity in both MTAP-deleted and WT models.[10] |
MAT2A Inhibitors: An Alternative Approach
Inhibiting MAT2A reduces the cellular levels of SAM, the substrate for PRMT5, thereby phenocopying PRMT5 inhibition. This approach has also shown promise in MTAP-deleted cancers.
| Inhibitor | Key Preclinical Findings | Phase of Trial | Cancer Type(s) | Key Clinical Findings |
| AG-270 | Efficacious in MTAP-deleted tumor xenograft models. | Phase 1 | MTAP-deleted solid tumors or lymphoma[19] | Demonstrated reductions in biomarkers of MAT2A inhibition (plasma SAM and tumor SDMA) at well-tolerated doses.[1] |
| IDE397 | Single-agent antitumor activity across various solid tumor models.[2] | Phase I (NCT04794699) | Solid tumors with MTAP deletions[20] | Trial is assessing safety and efficacy, with expansion cohorts planned.[20] |
Experimental Protocols
The evaluation of these inhibitors relies on a set of standardized experimental procedures.
Key Experimental Methodologies
-
Generation of Isogenic Cell Lines: To create a controlled system for comparing drug efficacy, MTAP-deleted cell lines are often generated from their wild-type counterparts using CRISPR/Cas9 gene-editing technology.[21][22]
-
Cell Viability Assays: The antiproliferative activity of the inhibitors is typically measured using assays like the CellTiter-Glo® Luminescent Cell Viability Assay.[8] Cells are treated with a range of inhibitor concentrations for several days, and the resulting luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.[21]
-
Pharmacodynamic (Biomarker) Assays: The on-target effect of PRMT5 inhibitors is confirmed by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity. This is commonly done via immunoblot (Western blot) analysis or ELISA of cell or tumor lysates.[12] A dose-dependent decrease in SDMA indicates successful target engagement.[7]
-
In Vivo Xenograft Studies: To assess antitumor efficacy in a living organism, human cancer cell lines (either MTAP-deleted or wild-type) are implanted into immunocompromised mice.[12] Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to determine the extent of tumor growth inhibition.[10]
Below is a generalized workflow for preclinical evaluation of an MTAP inhibitor.
References
- 1. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 2. MTAP loss: a possible therapeutic approach for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tangotx.com [tangotx.com]
- 8. tangotx.com [tangotx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Tolerability of TNG908 in Patients With MTAP-deleted Solid Tumors [ctv.veeva.com]
- 14. google.com [google.com]
- 15. Tango Stock: Surge On Peer Data Merits Excitement And Perspective (NASDAQ:TNGX) | Seeking Alpha [seekingalpha.com]
- 16. A study of AZD3470, a PRMT5 inhibitor, in patients with MTAP deficient advanced/metastatic solid tumors [astrazenecaclinicaltrials.com]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. Agios to Present Data from AG-270 Phase 1 Dose-Escalation Study in Patients with MTAP-Deleted Tumors in a Proffered Papers Oral Presentation and Poster Session at the AACR-NCI-EORTC International Conference – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 20. youtube.com [youtube.com]
- 21. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of MT-DADMe-ImmA, EtT-DADMe-ImmA, and BuT-DADMe-ImmA as Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The inhibitory activities of MT-DADMe-ImmA, EtT-DADMe-ImmA, and BuT-DADMe-ImmA have been quantified against both the purified MTAN enzyme from Vibrio cholerae (VcMTAN) and within bacterial cells. The following tables summarize the key performance metrics.
Table 1: Inhibition of Purified Vibrio cholerae MTAN (VcMTAN) and Cellular MTAN Activity
| Compound | R-Group | Purified VcMTAN Inhibition (Ki*, pM) | Cellular MTAN Inhibition in V. cholerae (IC50, nM) |
| This compound | Methylthio- | 73 ± 5 | 27 ± 4 |
| EtT-DADMe-ImmA | Ethylthio- | 70 ± 4 | 31 ± 7 |
| BuT-DADMe-ImmA | Butylthio- | 208 ± 46 | 6 ± 1 |
Data sourced from Gutierrez et al., 2009.[1][2]
| Compound | AI-2 Inhibition in V. cholerae (IC50, nM) | AI-2 Inhibition in E. coli O157:H7 (IC50, nM) |
| This compound | 10.5 ± 2.6 | 600 |
| EtT-DADMe-ImmA | 14.0 ± 2.0 | Not Reported |
| BuT-DADMe-ImmA | 1.0 ± 0.2 | 125 |
Data sourced from Gutierrez et al., 2009.[1][2][3]
Table 3: Effect of BuT-DADMe-ImmA on Biofilm Formation
| Bacterial Strain | Treatment | % Reduction in Biofilm Formation |
| E. coli O157:H7 | 1 µM BuT-DADMe-ImmA | 18% |
| V. cholerae N16961 | 1 µM BuT-DADMe-ImmA | 71% |
Data sourced from Gutierrez et al., 2009.[1]
Signaling Pathway and Mechanism of Action
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTAN Enzyme Activity Assay
This assay measures the ability of the inhibitors to block the catalytic activity of purified MTAN enzyme.
-
Enzyme and Substrate Preparation: Purified MTAN is diluted to a working concentration in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The substrate, 5'-methylthioadenosine (MTA), is also prepared in the same buffer.
-
Inhibitor Preparation: Stock solutions of this compound, EtT-DADMe-ImmA, and BuT-DADMe-ImmA are prepared in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the reaction buffer, a fixed concentration of purified MTAN, and a varying concentration of the inhibitor.
-
Initiation and Detection: The reaction is initiated by the addition of the MTA substrate. The enzymatic activity is monitored by measuring the rate of product formation. This can be done continuously using a spectrophotometer to detect changes in absorbance at a specific wavelength that correspond to the conversion of MTA to adenine and 5-methylthioribose.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value, or inhibition constant, can be calculated from the IC50 value using the Michaelis-Menten equation, providing a measure of the inhibitor's binding affinity.
Autoinducer-2 (AI-2) Production Assay
-
Bacterial Culture Preparation: Overnight cultures of the test bacteria (e.g., V. cholerae or E. coli) are diluted in fresh growth medium (e.g., Luria-Bertani broth) to a standardized optical density (OD).
-
Inhibitor Treatment: The bacterial cultures are exposed to various concentrations of the DADMe-ImmA inhibitors. A control group with no inhibitor is also included.
Biofilm Formation Assay
This assay assesses the impact of the inhibitors on the ability of bacteria to form biofilms.
-
Culture Preparation: An overnight culture of the test bacterium is diluted in fresh growth medium.
-
Inoculation and Treatment: A 96-well microtiter plate is inoculated with the diluted bacterial culture. The DADMe-ImmA inhibitors are added to the wells at the desired concentrations. Control wells without inhibitor are included.
-
Static Incubation: The plate is incubated without shaking for 24-48 hours at an appropriate temperature (e.g., 30°C) to allow for biofilm formation on the surface of the wells.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline) or water.
-
Staining: The remaining attached biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.
-
Second Wash: Excess crystal violet is removed by washing the wells with water.
-
Solubilization and Quantification: The crystal violet that has stained the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol. The amount of solubilized crystal violet is then quantified by measuring the absorbance at a specific wavelength (typically 550-590 nm) using a microplate reader.
-
Data Analysis: The absorbance readings are directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.
Caption: Workflow for the crystal violet biofilm formation assay.
References
Comparative Analysis of MTA-Cooperative vs. General PRMT5 Inhibitors in MTAP-Deleted Cancers
A Guide for Researchers and Drug Development Professionals
The discovery of synthetic lethality between the deletion of the methylthioadenosine phosphorylase (MTAP) gene and the inhibition of protein arginine methyltransferase 5 (PRMT5) has opened a promising therapeutic window for a significant subset of human cancers. This guide provides a detailed comparison of two major classes of PRMT5 inhibitors in the context of MTAP-deleted malignancies: MTA-cooperative PRMT5 inhibitors and general (MTA-independent) PRMT5 inhibitors.
Introduction to PRMT5 and MTAP Deletion
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, playing a key role in cellular processes such as RNA splicing, signal transduction, and transcriptional regulation. The MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, encodes an enzyme that metabolizes methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation creates a unique biochemical environment that can be exploited for therapeutic benefit.
MTA-cooperative PRMT5 inhibitors are a novel class of drugs designed to bind to the PRMT5-MTA complex with much higher affinity than to PRMT5 alone. This results in potent and selective inhibition of PRMT5 activity specifically in MTAP-deleted cancer cells, while sparing normal tissues where MTA levels are low. In contrast, general PRMT5 inhibitors target the enzyme regardless of MTA presence, potentially leading to on-target, off-tumor toxicities.
Comparative Efficacy and Selectivity
MTA-cooperative PRMT5 inhibitors have demonstrated superior efficacy and selectivity for MTAP-deleted cancers compared to their MTA-independent counterparts in numerous preclinical studies. This enhanced therapeutic window is a direct consequence of their unique mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies comparing MTA-cooperative and general PRMT5 inhibitors.
| Parameter | MTA-Cooperative Inhibitor (e.g., TNG908) | General PRMT5 Inhibitor (e.g., GSK3326595) | Reference |
| Cell Line | HCT116 MTAP -/- | HCT116 MTAP -/- | |
| IC50 (nM) | ~10-100 | >1000 | |
| Selectivity (MTAP-WT / MTAP-deleted IC50) | >100-fold | ~1-fold | |
| In Vivo Tumor Growth Inhibition (Xenograft Model) | Significant tumor regression | Moderate tumor growth inhibition | |
| Mechanism of Action | Binds to PRMT5-MTA complex | Binds to PRMT5 |
Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between these two classes of inhibitors lies in their interaction with PRMT5 and MTA.
MTA-Cooperative Inhibition
In MTAP-deleted cancer cells, the accumulation of MTA leads to its binding to the PRMT5 active site, where it competes with the methyl donor S-adenosylmethionine (SAM).[1][2][3] This creates a novel binding pocket that is unique to the PRMT5-MTA complex. MTA-cooperative inhibitors are specifically designed to fit into this pocket, effectively locking MTA in place and potently inhibiting the enzyme's activity.[1][2] This cooperative binding mechanism is the basis for their high selectivity, as the inhibitors have a much lower affinity for PRMT5 in healthy cells where MTA levels are negligible.
General PRMT5 Inhibition
General PRMT5 inhibitors, on the other hand, typically compete with SAM for binding to the PRMT5 active site.[4] This mechanism is independent of MTA presence, meaning these inhibitors will block PRMT5 activity in both cancerous and healthy cells. While effective at inhibiting PRMT5, this lack of selectivity can lead to a narrower therapeutic index and a higher risk of on-target toxicities in normal tissues.[4]
Signaling Pathway and Downstream Effects
The inhibition of PRMT5, whether by MTA-cooperative or general inhibitors, leads to a cascade of downstream effects that ultimately result in cancer cell death. PRMT5 is responsible for the symmetric dimethylation of arginine residues on numerous proteins, including key components of the spliceosome.[5] Inhibition of PRMT5 disrupts normal RNA splicing, leading to an accumulation of improperly processed messenger RNA (mRNA), cell cycle arrest, and the induction of apoptosis.[5]
Caption: Mechanism of action of MTA-cooperative vs. general PRMT5 inhibitors.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate and compare PRMT5 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Plate MTAP-wildtype and MTAP-deleted cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MTA-cooperative or general PRMT5 inhibitor for 72-120 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
Caption: Workflow for a typical cell viability assay.
Western Blot for Symmetric Di-Methyl Arginine (SDMA)
This technique is used to measure the levels of SDMA, a direct marker of PRMT5 activity.
-
Protein Extraction: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for SDMA. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Conclusion
MTA-cooperative PRMT5 inhibitors represent a significant advancement in the targeted therapy of MTAP-deleted cancers. Their unique mechanism of action confers a high degree of selectivity, leading to potent anti-tumor activity in MTAP-deleted cells while sparing normal tissues. This contrasts with general PRMT5 inhibitors, which lack this selectivity and may have a less favorable safety profile. The preclinical data strongly support the continued development of MTA-cooperative PRMT5 inhibitors as a promising therapeutic strategy for this large patient population. Further clinical investigation is ongoing to fully elucidate their efficacy and safety in patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to In Vitro Control Experiments for Studying MT-DADMe-ImmA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro experimental approaches for studying the effects of Methylthio-DADMe-Immucillin-A (MT-DADMe-ImmA), a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP). We offer detailed protocols for essential control experiments and compare the mechanism and application of this compound with alternative therapeutic strategies that similarly target MTAP-deficient cancers.
Introduction to this compound
This compound is a transition-state analogue inhibitor of human MTAP with high specificity and picomolar affinity.[1][2][3] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.[4] Inhibition of MTAP by this compound leads to the intracellular accumulation of MTA.[5] This accumulation has several downstream consequences, including the potential for inducing apoptosis in cancer cells that are sensitive to this metabolic perturbation, a decrease in polyamine levels, and alterations in cellular methylation patterns.[1][2] Notably, the apoptotic effect of this compound is often dependent on the presence of MTA and is observed in MTAP-proficient cancer cells, while MTAP-deficient cells are typically resistant to this compound alone.[2]
Comparison with Alternative Strategies
A primary therapeutic strategy for cancers with MTAP deletion (often co-deleted with the tumor suppressor CDKN2A) involves the exploitation of the resulting MTA accumulation.[6][7] While this compound directly inhibits MTAP to induce MTA accumulation, alternative approaches focus on targeting downstream effectors that are sensitive to elevated MTA levels. The most prominent of these are MTA-cooperative PRMT5 inhibitors and MAT2A inhibitors.
| Feature | This compound | MTA-Cooperative PRMT5 Inhibitors (e.g., MRTX1719, TNG908/TNG462) | MAT2A Inhibitors (e.g., AG-270) |
| Primary Target | 5'-methylthioadenosine phosphorylase (MTAP)[1][3] | Protein Arginine Methyltransferase 5 (PRMT5) in complex with MTA[2][8][9][10][11] | Methionine Adenosyltransferase 2A (MAT2A)[12][13] |
| Mechanism of Action | Directly inhibits MTAP, leading to intracellular MTA accumulation.[1][2][5] | Selectively bind to and inhibit the PRMT5-MTA complex, which is prevalent in MTAP-deficient cells due to high MTA levels.[1][3][8][9][14] | Inhibits the synthesis of S-adenosylmethionine (SAM), the substrate for PRMT5, thereby sensitizing MTAP-deficient cells (with high MTA) to PRMT5 inhibition.[12][13][15] |
| Effect on MTAP-deficient cells | Generally no direct cytotoxic effect when used alone.[2] | Synthetic lethality; potent and selective killing of MTAP-deficient cancer cells.[9][10][11] | Synthetic lethality; antiproliferative activity in MTAP-deleted cancer cells.[12][13] |
| Rationale for Use | To study the direct biochemical consequences of MTAP inhibition and MTA accumulation in MTAP-proficient cells. | To selectively target and kill cancer cells with MTAP deletions, leveraging the naturally high MTA levels as a cooperative binding partner. | To create a synthetic lethal vulnerability in MTAP-deleted cancers by reducing SAM levels, thereby enhancing the inhibitory effect of MTA on PRMT5. |
| Examples | Methylthio-DADMe-Immucillin-A | MRTX1719, TNG908, TNG462[8][10][11] | AG-270[12][13] |
Experimental Protocols
To rigorously evaluate the in vitro effects of this compound, a series of control experiments are essential. Below are detailed protocols for key assays.
Cell Viability Assay (Alamar Blue Method)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cells in logarithmic growth phase
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and any alternative compounds
-
Alamar Blue reagent
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Protocol:
-
Harvest and count cells. Adjust the cell density to 1 x 10^4 cells/mL in complete medium (this may need optimization depending on the cell line).[16]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and other test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (10 µL for a 100 µL culture).[16][17]
-
Incubate for 1-4 hours, protected from light.
-
Measure the absorbance at 570 nm and 600 nm, or fluorescence with excitation at 560 nm and emission at 590 nm.[16][17]
-
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
Cells cultured in 96-well plates (white-walled plates for luminescence)
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
-
-
Protocol:
-
Seed and treat cells with this compound and controls as described in the cell viability assay protocol.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[18]
-
Measure the luminescence using a plate reader.[19] The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Apoptosis Assessment: Mitochondrial Membrane Potential (JC-1 Assay)
This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.
-
Materials:
-
Cells cultured in 96-well plates (black-walled, clear bottom for fluorescence)
-
This compound and other test compounds
-
JC-1 reagent
-
Fluorescence microscope or plate reader
-
-
Protocol:
-
Seed and treat cells with this compound and controls.
-
At the end of the treatment period, prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in cell culture medium).[20]
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[21][22]
-
Remove the staining solution and wash the cells with assay buffer.
-
Add fresh assay buffer to each well.
-
Analyze immediately using a fluorescence microscope or plate reader. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[22]
-
Visualizing the Pathways
To understand the cellular context of this compound's action, it is helpful to visualize the relevant signaling pathways.
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Caption: Intrinsic apoptosis pathway.
References
- 1. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are MTAP inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sherlock.whitman.edu [sherlock.whitman.edu]
- 14. pnas.org [pnas.org]
- 15. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. allevi3d.com [allevi3d.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. 101.200.202.226 [101.200.202.226]
Biochemical Assays to Confirm MTAP Inhibition by MT-DADMe-ImmA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biochemical assays used to confirm the inhibition of 5'-methylthioadenosine phosphorylase (MTAP) by the potent inhibitor MT-DADMe-ImmA. It includes a comparison with other relevant inhibitors, detailed experimental protocols, and visualizations to elucidate the underlying pathways and experimental workflows.
Introduction to MTAP and its Inhibition
5'-methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. This process is crucial for recycling both adenine and methionine, essential components for numerous cellular functions. In a significant portion of human cancers, the MTAP gene is deleted, making cancer cells reliant on alternative pathways and creating a therapeutic vulnerability.
This compound (Methylthio-DADMe-Immucillin-A) is a transition-state analogue inhibitor of human MTAP, exhibiting exceptional potency with reported inhibition constants (Ki) in the picomolar to low nanomolar range.[1][2][3][4][5] Its high affinity and specificity make it a valuable tool for studying MTAP function and a potential therapeutic agent.
Comparative Analysis of Inhibitor Potency
While direct comparative studies profiling a wide range of MTAP inhibitors against this compound are limited in the public domain, the available data consistently demonstrates the superior potency of this compound. The table below summarizes the inhibitory constants for this compound and other compounds that are frequently studied in the context of the MTAP pathway. It is important to note that AG-270 and GSK3326595 are not direct MTAP inhibitors but target related pathways that are synthetically lethal with MTAP deletion.
| Inhibitor | Target | Inhibition Constant | Reference |
| This compound | MTAP | Ki: 86 pM - 1.7 nM | [2][5] |
| AG-270 | MAT2A | IC50: 14 nM | N/A |
| GSK3326595 | PRMT5 | IC50: 6.2 nM | N/A |
| MRTX1719 | PRMT5 (MTA-cooperative) | IC50: 12 nM (MTAP del cells) | N/A |
Key Biochemical Assays to Confirm MTAP Inhibition
Several biochemical and cell-based assays can be employed to confirm and quantify the inhibitory activity of this compound against MTAP.
Direct MTAP Enzyme Activity Assay
This assay directly measures the enzymatic activity of purified MTAP in the presence and absence of an inhibitor. The activity is typically monitored by quantifying the formation of one of the reaction products, adenine.
Intracellular MTA Quantification
A key consequence of MTAP inhibition in cells is the accumulation of its substrate, MTA. Measuring intracellular MTA levels serves as a reliable biomarker for MTAP inhibition in a cellular context.
Cell Viability and Proliferation Assays
These assays assess the downstream effects of MTAP inhibition on cancer cell lines, particularly those with an MTAP gene deletion. A common and robust method is the WST-1 assay.
Experimental Protocols
Protocol 1: Direct MTAP Enzyme Activity Assay
Principle: This protocol is based on the continuous monitoring of the increase in absorbance at 265 nm, which corresponds to the formation of adenine from the enzymatic cleavage of MTA by MTAP.
Materials:
-
Purified recombinant human MTAP enzyme
-
5'-Methylthioadenosine (MTA) substrate
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare a stock solution of MTAP enzyme in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of MTA in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer
-
25 µL of this compound dilution (or vehicle control)
-
25 µL of MTAP enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the MTA substrate solution to each well.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 265 nm every 30 seconds for 15-30 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value. Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Protocol 2: Quantification of Intracellular MTA by LC-MS/MS
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of MTA in cell lysates.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., ¹³C-labeled MTA)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., an MTAP-deleted cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Add the internal standard to each sample.
-
Vortex the tubes and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Inject the samples onto the LC-MS/MS system.
-
Separate MTA from other metabolites using a suitable C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Detect and quantify MTA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of MTA.
-
Calculate the concentration of MTA in the samples by normalizing to the internal standard and comparing to the standard curve. The results should be normalized to the cell number or protein concentration of the original cell pellet.
-
Protocol 3: WST-1 Cell Viability Assay
Principle: The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.
Materials:
-
MTAP-deleted cancer cell line
-
Cell culture medium and supplements
-
This compound
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change has occurred.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Subtract the background absorbance (from wells with medium and WST-1 but no cells).
-
Plot the absorbance values against the inhibitor concentrations and fit a dose-response curve to determine the IC50 value.
Visualizing the Molecular Context and Experimental Design
To better understand the role of MTAP and the workflow for its inhibition studies, the following diagrams are provided.
References
Comparing the effects of MT-DADMe-ImmA with direct inhibitors of polyamine synthesis.
A Comprehensive Comparison of MT-DADMe-ImmA and Direct Inhibitors of Polyamine Synthesis
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic strategies targeting the polyamine pathway is crucial. This guide provides an objective comparison between the indirect inhibitor this compound and direct inhibitors of polyamine synthesis, with a focus on the well-characterized compound DFMO (Eflornithine). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.
Introduction to Polyamine Synthesis Inhibition
Polyamines, including putrescine, spermidine, and spermine, are essential polycations for cell growth, proliferation, and differentiation. Their elevated levels in cancer cells make the polyamine biosynthesis pathway an attractive target for anticancer therapies.[1] Inhibition of this pathway can be achieved through direct or indirect mechanisms. Direct inhibitors, such as DFMO, target key enzymes in the synthesis pathway.[2] Indirect inhibitors, like this compound, modulate the pathway by affecting related metabolic cycles.[3]
Mechanism of Action
The fundamental difference between this compound and direct inhibitors like DFMO lies in their molecular targets and the subsequent cascade of events leading to polyamine depletion.
This compound: Indirect Inhibition via MTAP
This compound is a potent transition-state analogue inhibitor of 5'-methylthioadenosine phosphorylase (MTAP).[3] MTAP is a key enzyme in the methionine salvage pathway that recycles 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, back to methionine and adenine.[4] By inhibiting MTAP, this compound leads to the intracellular accumulation of MTA.[3] Elevated MTA levels, in turn, exert feedback inhibition on spermidine synthase and spermine synthase, the enzymes responsible for the production of spermidine and spermine.[5] This indirect mechanism is particularly effective in cancer cells with a deletion of the MTAP gene, a common event in many malignancies.[6]
Direct Inhibitors (e.g., DFMO): Direct Inhibition of Ornithine Decarboxylase (ODC)
DFMO is an enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[2] ODC catalyzes the conversion of ornithine to putrescine.[6] By directly and irreversibly binding to ODC, DFMO blocks the production of putrescine, the precursor for spermidine and spermine.[2] This leads to a direct and potent depletion of intracellular putrescine and subsequently spermidine pools.[7]
Comparative Effects on Polyamine Levels
The different mechanisms of action of this compound and DFMO result in distinct changes in the intracellular concentrations of individual polyamines.
Data Presentation: Effects on Intracellular Polyamine Concentrations
| Inhibitor | Target | Putrescine | Spermidine | Spermine | Cell Line/Context | Reference |
| This compound (1µM) + MTA (20µM) | MTAP | ↑ Increased | ↓ Decreased | ↓↓ Significantly Decreased | FaDu (human head and neck cancer) | [5] |
| DFMO | ODC | ↓↓ Significantly Decreased | ↓ Decreased | ↔ Unaffected or slightly decreased | Preclinical neuroblastoma models | [7] |
| DFMO | ODC | ↓ Decreased | ↓ Decreased | ↔ Unaffected | Human ovarian cancer cell line OVCAR-3 | [8] |
Note: The data presented above is compiled from different studies and is not a direct head-to-head comparison in the same experimental setup. The effects can vary depending on the cell type, inhibitor concentration, and duration of treatment.
Cellular and Physiological Effects
The downstream consequences of polyamine depletion differ significantly between the two classes of inhibitors, with this compound being primarily cytotoxic and DFMO being largely cytostatic.
This compound: Induction of Apoptosis
Treatment with this compound, particularly in combination with MTA, has been shown to induce apoptosis in certain cancer cell lines, especially those with MTAP deletions.[3] This apoptotic response is characterized by the loss of mitochondrial inner membrane potential and the activation of mitochondria-dependent caspases.[3] The pro-apoptotic effect is believed to be mediated by the accumulation of MTA, which may also lead to cell-specific epigenetic changes, such as decreased CpG island methylation.[3]
DFMO: Cytostatic Effects and Cell Cycle Arrest
DFMO treatment typically leads to a cytostatic effect, causing growth inhibition rather than outright cell death.[2] This is often associated with a G1-S phase cell cycle arrest.[8] While DFMO effectively depletes putrescine and spermidine, the levels of spermine are often less affected, which may be sufficient to prevent apoptosis in many cell types.[8]
Data Presentation: Comparative Cellular Outcomes
| Feature | This compound | Direct Inhibitors (DFMO) | Reference |
| Primary Effect | Cytotoxic (induces apoptosis) | Cytostatic (inhibits proliferation) | [2][3] |
| Cell Cycle | G2/M arrest | G1 arrest | [3][8] |
| Apoptosis | Induces mitochondria-dependent apoptosis | Generally does not induce apoptosis | [3][8] |
| Specificity | Particularly effective in MTAP-deleted cancers | Broadly affects rapidly proliferating cells | [2][6] |
Experimental Protocols
Measurement of Intracellular Polyamine Levels by HPLC
This protocol describes a common method for the quantification of intracellular polyamines using high-performance liquid chromatography (HPLC) with pre-column derivatization.
-
Cell Lysis and Protein Precipitation:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 0.4 M perchloric acid).
-
Centrifuge the lysate to pellet the precipitated protein.
-
-
Derivatization:
-
Take the supernatant containing the polyamines.
-
Add a derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent (e.g., N-acetyl-L-cysteine), to the supernatant. This reaction forms fluorescent derivatives of the polyamines.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.
-
Separate the polyamine derivatives using a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the fluorescent derivatives using a fluorescence detector (excitation at ~340 nm, emission at ~450 nm).
-
-
Quantification:
-
Quantify the concentration of each polyamine by comparing the peak areas of the sample to those of known standards.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the inhibitor (this compound or DFMO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Mandatory Visualizations
Caption: Direct inhibition of polyamine synthesis by DFMO.
Caption: Indirect inhibition via the MTAP pathway.
Caption: General experimental workflow for comparison.
Conclusion
This compound and direct inhibitors of polyamine synthesis like DFMO represent two distinct and valuable strategies for targeting the polyamine pathway in cancer. This compound's indirect, apoptosis-inducing mechanism, particularly in MTAP-deficient tumors, offers a targeted therapeutic approach. In contrast, the direct, cytostatic action of DFMO provides a broader means of controlling cell proliferation. The choice between these inhibitors, or their potential combination, will depend on the specific cancer type, its genetic background (e.g., MTAP status), and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each approach in various preclinical and clinical settings.
References
- 1. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Treatment with inhibitors of polyamine biosynthesis, which selectively lower intracellular spermine, does not affect the activity of alkylating agents but antagonizes the cytotoxicity of DNA topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MT-DADMe-ImmA and its Analogs as Potent Inhibitors of 5'-Methylthioadenosine Phosphorylase
A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities, experimental protocols, and signaling pathways associated with a promising class of transition-state analogue inhibitors.
This guide provides a detailed comparison of Methylthio-DADMe-immucillin-A (MT-DADMe-ImmA) and its analogs, a class of potent inhibitors targeting 5'-methylthioadenosine phosphorylase (MTAP). MTAP is a critical enzyme in the polyamine biosynthesis and methionine salvage pathways, making it a validated target for anticancer drug development. The information presented herein, including quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows, is intended to support further research and development in this area.
Superior Binding Affinities of this compound Analogs
This compound and its derivatives are distinguished by their exceptionally high binding affinities for human MTAP, with dissociation constants extending into the picomolar range. These compounds are classified as slow-onset, tight-binding transition-state analogue inhibitors, mimicking the ribooxacarbenium ion transition state of the MTAP-catalyzed reaction.[1][2][3] This mechanism results in a prolonged and effective inhibition of the enzyme.
The following table summarizes the binding affinities of this compound and several of its key analogs for human MTAP.
| Compound | Dissociation Constant (K_d) / Inhibition Constant (K_i) |
| This compound | 86 pM (K_d)[1][3], 90 pM (K_i)[4][5], 1.7 nM (K_i)[6] |
| MT-Immucillin-A (MT-ImmA) | 1.0 nM[1][2][3] |
| 5'-phenylthio-DADMe-immucillin-A | 172 pM[1][2][3] |
| p-Cl-phenylthio-DADMe-immucillin-A | 10 pM[1][2][3] |
Experimental Protocols
The determination of the binding affinities of slow-onset, tight-binding inhibitors such as this compound and its analogs requires specific experimental considerations. The following is a generalized protocol for assessing the inhibitory potency of these compounds against MTAP.
Materials and Reagents
-
Purified recombinant human MTAP
-
5'-methylthioadenosine (MTA) as the substrate
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Xanthine oxidase (as a coupling enzyme for the spectrophotometric assay)
-
Inhibitor compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Assay Principle
The activity of MTAP is determined by monitoring the phosphorolysis of MTA to adenine and 5-methylthio-D-ribose-1-phosphate. The production of adenine can be coupled to the xanthine oxidase reaction, which oxidizes adenine to 2,8-dihydroxyadenine, resulting in an increase in absorbance at 293 nm.
Protocol for Determining Initial Velocity and Slow-Onset Inhibition
-
Enzyme Preparation: Prepare a stock solution of purified human MTAP in phosphate buffer. The final enzyme concentration in the assay should be in the low nanomolar range.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, MTA substrate (at a concentration close to its K_m value), and xanthine oxidase.
-
Initiation of Reaction: The reaction is initiated by the addition of the MTAP enzyme.
-
Data Acquisition: Monitor the change in absorbance at 293 nm over time. For slow-onset inhibitors, the reaction progress curve will show an initial burst phase followed by a slower, steady-state phase as the enzyme-inhibitor complex reaches equilibrium.
-
Data Analysis:
-
Initial Velocity (v_o): The initial rate of the reaction is determined from the early, linear portion of the progress curve.
-
Steady-State Velocity (v_s): The final, slower rate of the reaction is determined from the later part of the progress curve.
-
Determination of K_i: The inhibition constant (K_i) is determined by fitting the data to the appropriate equations for slow-onset, tight-binding inhibition. This typically involves plotting the apparent first-order rate constant for the onset of inhibition (k_obs) against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The inhibition of MTAP by this compound and its analogs has significant downstream effects on cellular metabolism, particularly the polyamine synthesis pathway.
MTAP in the Polyamine Synthesis Pathway
The following diagram illustrates the central role of MTAP in the polyamine synthesis pathway. Inhibition of MTAP leads to the accumulation of 5'-methylthioadenosine (MTA), which in turn can inhibit spermidine and spermine synthases, leading to a depletion of polyamines and subsequent apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Spermidine Synthase (SpdS) and Spermine Synthase (Sms) in Regulating Triglyceride Storage in Drosophila [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trial Results of MTAP Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion has emerged as a promising therapeutic strategy. This genetic alteration, present in approximately 15% of all human cancers, creates a metabolic vulnerability that can be exploited by inhibitors of key enzymes such as Protein Arginine Methyltransferase 5 (PRMT5) and Methionine Adenosyltransferase 2A (MAT2A). This guide provides a comparative analysis of the clinical trial results for emerging MTAP inhibitors, presenting quantitative data, experimental protocols, and pathway visualizations to inform ongoing research and drug development efforts.
The MTAP-PRMT5/MAT2A Synthetic Lethal Axis
The deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[1] Elevated intracellular MTA levels competitively inhibit PRMT5, a key enzyme involved in protein methylation and the regulation of cellular processes like splicing and signal transduction. This partial inhibition of PRMT5 makes cancer cells with MTAP deletion exquisitely dependent on the remaining PRMT5 activity for survival. A similar dependency is observed with MAT2A, an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. The altered metabolic state in MTAP-deleted cells increases their reliance on MAT2A for SAM production. Inhibiting either PRMT5 or MAT2A in this context induces synthetic lethality, selectively killing cancer cells while sparing normal tissues with intact MTAP.
Caption: Signaling pathway in MTAP-proficient vs. MTAP-deleted cancer cells.
Comparative Clinical Trial Data of MTAP Inhibitors
The following tables summarize the key quantitative data from recent clinical trials of PRMT5 and MAT2A inhibitors in patients with MTAP-deleted cancers.
PRMT5 Inhibitors
| Drug (Sponsor) | Trial Identifier | Phase | Tumor Types | Key Efficacy Results | Key Safety Findings (Treatment-Related Adverse Events) |
| MRTX1719 / BMS-986504 (Mirati/BMS) | NCT05245500 | I/II | Solid Tumors | 6 confirmed objective responses in 18 evaluable patients (dose levels ≥100mg QD).[2] Responses seen in melanoma, gallbladder adenocarcinoma, mesothelioma, and NSCLC.[3] | Well-tolerated with no dose-limiting toxicities observed up to 400mg QD. Lacked hematologic adverse events seen with first-generation PRMT5 inhibitors.[2] |
| AMG 193 (Amgen) | NCT05094336 | I | Solid Tumors | NSCLC (n=17): 2 confirmed PRs, 3 unconfirmed PRs, 6 SD. PDAC (n=23): 2 confirmed PRs, 3 unconfirmed PRs, 4 SD. Biliary Tract (n=19): 2 confirmed PRs, 8 SD. Esophageal/Gastric (n=6): 1 confirmed PR, 1 unconfirmed PR, 2 SD. Median DOR: 8.3 months. Median DCR: 9.2 months.[4] | Any-grade TRAEs: 83.9%; Grade 3 TRAEs: 18.4%. Most common: nausea (57.5%), vomiting (34.5%), fatigue (25.3%). No clinically significant myelosuppression.[4] |
| TNG908 (Tango Therapeutics) | NCT05275478 | I/II | Solid Tumors | Pancreatic Cancer (n=9): 2 PRs (ORR 22%), 5 SD. Disappointing results in glioblastoma with no partial responses. Enrollment in the trial has been stopped.[5][6] | Generally well-tolerated in non-CNS cancers.[6] |
MAT2A Inhibitors
| Drug (Sponsor) | Trial Identifier | Phase | Tumor Types | Key Efficacy Results | Key Safety Findings (Treatment-Related Adverse Events) |
| AG-270 / S095033 (Agios/Servier) | NCT03435250 | I | Solid Tumors & Lymphoma | 2 partial responses. 5 patients with stable disease for ≥16 weeks. Disease control rate at 16 weeks of 17.5%.[7][8] | Reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue were common. MTD determined to be 200 mg once a day.[2][9] |
| IDE397 (IDEAYA Biosciences) | NCT04794669 | I/II | Solid Tumors | Monotherapy (n=27, 30mg RP2D): 33% confirmed ORR (1 CR, 8 PRs). Squamous NSCLC (n=8): 38% ORR. Non-squamous adenocarcinoma NSCLC (n=9): 22% ORR. Urothelial Carcinoma (n=10): 40% ORR. DCR: 93%. Combination with Sacituzumab Govitecan (Urothelial Cancer): DL1 (15mg IDE397): 33% ORR, 100% DCR. DL2 (30mg IDE397): 57% ORR, 71% DCR.[10][11] | Manageable safety profile. In combination with sacituzumab govitecan, most common Grade ≥3 TRAEs were anemia and neutropenia at DL1, and anemia, asthenia, and diarrhea at DL2.[11] |
Experimental Protocols
Representative Phase I/II Clinical Trial Workflow
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Trial: NCT04794699 - My Cancer Genome [mycancergenome.org]
- 4. TNG908 for Solid Tumors · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Study of IDE397 in Participants With Solid Tumors Harboring MTAP Deletion [clin.larvol.com]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. clinicaltrial.be [clinicaltrial.be]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling MT-DADMe-ImmA
For Immediate Implementation: Researchers, scientists, and drug development professionals handling MT-DADMe-ImmA must adhere to stringent safety protocols due to the compound's potential hazards. This guide provides essential, actionable information for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
This compound, a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP), should be treated as a hazardous substance.[1] While a comprehensive toxicological profile is not widely available, the product's Safety Data Sheet (SDS) and related handling information from suppliers mandate cautious handling to prevent inhalation, ingestion, and contact with skin and eyes.[1]
Essential Safety and Handling Protocols
A risk assessment should be conducted before any handling of this compound. All personnel must be trained on the specific procedures outlined in this guide and the compound's SDS.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum requirement, and a site-specific risk assessment may necessitate additional measures.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Prevents skin contact with the potent compound. |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes | Protects against splashes and airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Use when handling the powdered form | Minimizes the risk of inhaling airborne particles. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving to disposal. Adherence to this workflow is critical for minimizing exposure risk.
Detailed Methodologies
Stock Solution Preparation:
-
Ensure all handling of the solid compound is performed within a certified chemical fume hood to prevent inhalation of the powder.
-
Don all required personal protective equipment as detailed in the table above.
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
To create a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1] The solubility in DMSO is approximately 10 mg/mL.[1]
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Disposal Plan:
All waste contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
By implementing these safety measures and operational plans, research institutions can foster a secure environment for the handling of this compound, thereby building a foundation of trust and safety in the pursuit of scientific advancement.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
